tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Description
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Properties
IUPAC Name |
tert-butyl N-(cyclopentylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAYUZEWSSBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398874 | |
| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79201-39-1 | |
| Record name | tert-Butyl 2-cyclopentylidenehydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate, a molecule of significant interest in the field of medicinal chemistry. With the CAS Number 79201-39-1, this compound has been identified as a potential agonist for human liver receptors, exhibiting a pharmacokinetic and molecular target profile akin to endogenous tyrosine kinase ligands. This guide delves into its chemical properties, synthesis, and characterization, with a particular focus on its promising applications in drug development, especially in the context of metabolic diseases such as type II diabetes. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to explore the therapeutic potential of this and related compounds.
Introduction: A Molecule of Therapeutic Promise
In the landscape of modern drug discovery, the identification of small molecules that can modulate key signaling pathways with high specificity and efficacy is a paramount objective. This compound emerges as a noteworthy candidate in this pursuit. Structurally, it is a hydrazinecarboxylate derivative, a class of compounds known for their diverse biological activities. Its potential role as an agonist of hepatic tyrosine kinase receptors places it at the intersection of metabolic regulation and cellular signaling, making it a compelling subject for further investigation in the quest for novel therapeutics for metabolic disorders.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 79201-39-1 |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | tert-butyl 2-cyclopentylidenehydrazine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)NN=C1CCCC1 |
| Appearance | Expected to be a solid or oil |
Synthesis and Purification: A Streamlined Approach
The synthesis of this compound is predicated on a well-established chemical transformation: the condensation of a ketone with a hydrazine derivative. This reaction is valued for its efficiency and high yield.
Underlying Chemistry: The Condensation Reaction
The core of the synthesis is the reaction between tert-butyl carbazate and cyclopentanone. In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the cyclopentanone. This is followed by the elimination of a water molecule to form the hydrazone product. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the hydrazine moiety, preventing unwanted side reactions.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
tert-Butyl carbazate
-
Cyclopentanone
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl carbazate (1 equivalent) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add cyclopentanone (1 equivalent) followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the product.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer contains the desired product.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Caption: Proposed agonistic action on a hepatic tyrosine kinase signaling pathway.
Safety and Handling: A Prudent Approach
While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, safety precautions can be inferred from related hydrazine derivatives. [2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics targeting metabolic diseases. Its potential as a hepatic tyrosine kinase agonist warrants further investigation to elucidate its precise molecular target and to fully characterize its pharmacological profile. Future research should focus on:
-
Target Identification: Identifying the specific hepatic tyrosine kinase receptor(s) that this compound interacts with.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy, potency, selectivity, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its activity and drug-like properties.
This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of this compound and its potential to address the unmet medical needs in the realm of metabolic disorders.
References
- Biosynth. (n.d.). This compound | 79201-39-1.
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- Fisher Scientific. (2021, December 24). Safety Data Sheet: Hydrazinecarboxylic acid, methyl ester.
- Santa Cruz Biotechnology. (n.d.). Hydrazine.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Hydrazine monohydrate.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Methyl carbazate.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Hydrazinecarboxamide, 2-(1-methylethylidene)-.
- Rask-Madsen, C., & King, G. L. (2022). Tyrosine Kinase Targeting: A Potential Therapeutic Strategy for Diabetes. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 16(2), 108-119.
- Dr. Oracle. (n.d.). What is the clinical relationship between tyrosine kinase and insulin?.
- Boucher, J., Kleinridders, A., & Kahn, C. R. (2016). The Insulin Receptor and Its Signal Transduction Network. In Endotext. MDText.com, Inc.
- Assay Genie. (2022, February 23). Insulin Signaling and RTK: An Overview.
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An In-Depth Technical Guide to tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a Boc-protected hydrazone that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structural motif, featuring a protected hydrazine group, makes it a key component in the synthesis of various heterocyclic compounds and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, offering synthetic versatility. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and its applications, with a focus on its role in medicinal chemistry and drug development.
Physicochemical Properties and Characterization
The fundamental characteristics of this compound define its behavior in chemical reactions and its handling requirements. A precise understanding of these properties is essential for its effective application in research and development.
| Property | Value | Reference |
| Molecular Weight | 198.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |
| CAS Number | 79201-39-1 | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NN=C1CCCC1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a condensation reaction between cyclopentanone and tert-butyl carbazate. This reaction is a classic example of hydrazone formation from a ketone and a hydrazine derivative.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of tert-butyl carbazate to the electrophilic carbonyl carbon of cyclopentanone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The subsequent elimination of a water molecule from the resulting intermediate yields the stable C=N double bond of the hydrazone product. The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates the reaction, often under reflux to ensure completion.[2]
Experimental Protocol
Materials:
-
Cyclopentanone
-
tert-Butyl carbazate[3]
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl carbazate (1.0 equivalent) in absolute ethanol.
-
Add cyclopentanone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool in medicinal chemistry and drug discovery. The Boc-protected hydrazine moiety is a precursor to various functional groups and heterocyclic systems that are prevalent in bioactive molecules.
Role as a Synthetic Intermediate
The primary application of this compound is as a synthetic intermediate. The Boc group can be removed under acidic conditions to yield the free hydrazine, which can then be used in a variety of subsequent reactions. For instance, it can be a key component in the synthesis of pyrazole and pyridazinone derivatives, which are known to exhibit a wide range of biological activities.
Potential Pharmacological Significance
While this compound itself is not typically the final active pharmaceutical ingredient (API), the cyclopentylidene moiety can be found in various drug candidates. The rigid, puckered structure of the cyclobutane and cyclopentane rings can be used to orient pharmacophore groups, improve metabolic stability, and fill hydrophobic pockets in protein targets.[4]
Furthermore, some research suggests that molecules with similar structures may act as agonists for certain human liver receptors, with pharmacokinetic profiles similar to endogenous tyrosine kinase ligands.[1] This indicates that derivatives of this compound could be explored for the treatment of metabolic diseases like type II diabetes.[1]
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound of significant utility in organic synthesis. Its defined molecular weight of 198.26 g/mol and well-understood reactivity make it a reliable building block for the creation of more complex molecules.[1] Its straightforward synthesis and the versatility of the Boc-protected hydrazine group ensure its continued relevance in the fields of medicinal chemistry and materials science, providing a valuable scaffold for the development of novel compounds with potential therapeutic applications.
References
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PubChem. (n.d.). N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester. Retrieved from PubChem website. [Link]
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ResearchGate. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from ResearchGate website. [Link]
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PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate. Retrieved from PubChem website. [Link]
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PubChem. (n.d.). tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. Retrieved from PubChem website. [Link]
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PrepChem. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from PrepChem website. [Link]
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Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from Organic Syntheses website. [Link]
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PubChem. (n.d.). tert-Butyl carbazate. Retrieved from PubChem website. [Link]
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PrepChem. (n.d.). Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-(3-hydroxy-3-oxo-1-propynyl)-cyclopropane-1-carboxylate. Retrieved from PrepChem website. [Link]
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from MDPI website. [Link]
-
Molbase. (n.d.). tert-Butyl 2-(2-(4-chlorophenyl)-1-(cyclobutylamino)ethylidene)hydrazinecarboxylate. Retrieved from Molbase website. [Link]
-
Royal Society of Chemistry. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
-
PubMed Central. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from PubMed Central website. [Link]
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PubChem. (n.d.). Tert-butyl cyclopentanecarboxylate. Retrieved from PubChem website. [Link]
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Ch肽生物科技. (n.d.). This compound. Retrieved from Ch肽生物科技 website. [Link]
-
PubMed. (2024). Covalent fragment-based drug discovery for target tractability. Retrieved from PubMed website. [Link]
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An In-depth Technical Guide to the Solubility of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising candidate. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a molecule of interest in various synthetic and medicinal chemistry endeavors. While specific, publicly available quantitative solubility data for this compound is scarce, this document serves as a robust framework for approaching its solubility assessment. We will delve into the theoretical underpinnings of solubility, predictive methodologies based on molecular structure, and detailed experimental protocols for empirical determination. This guide is designed not merely as a set of instructions, but as a self-validating system of scientific inquiry, empowering you to generate reliable and reproducible solubility data.
Understanding the Molecule: Physicochemical Profile of this compound
Before embarking on solubility studies, a thorough understanding of the molecule's physicochemical properties is paramount. This compound (C₁₀H₁₈N₂O₂) possesses a molecular weight of approximately 198.26 g/mol .[1] Its structure features a bulky, lipophilic tert-butyl group and a cyclopentylidene moiety, which contribute to its non-polar character. The presence of the hydrazinecarboxylate group, however, introduces polarity and the potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and N-N). This amphipathic nature suggests a nuanced solubility profile, with expected solubility in a range of organic solvents and limited aqueous solubility.
Table 1: Key Physicochemical Properties of this compound and Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₀H₁₈N₂O₂ | 198.26[1] | N/A | 1 | 3 |
| tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C₉H₁₈N₂O₂ | 186.25[2] | 1.6[2] | 1 | 3 |
| tert-Butyl cyclopentanecarboxylate | C₁₀H₁₈O₂ | 170.25[3] | 2.6[3] | 0 | 2 |
| N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester | C₁₈H₂₇N₃O₂ | 317.4[4] | 3.4[4] | 2 | 4 |
Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.
The structural similarity to other Boc-protected hydrazines and cyclopentane derivatives provides valuable clues. The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that non-polar molecules will dissolve in non-polar solvents, and polar molecules in polar solvents.[5][6] Given the blend of polar and non-polar regions in our target molecule, a systematic evaluation across a spectrum of solvents is warranted.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood as an energetic balance between three key interactions:
-
Solute-Solute Interactions: The forces holding the molecules of the solid compound together in its crystal lattice.
-
Solvent-Solvent Interactions: The intermolecular forces between the molecules of the liquid solvent.
-
Solute-Solvent Interactions: The forces that form between the solute and solvent molecules upon mixing.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[7]
Predictive Approaches to Solubility Assessment
In the absence of empirical data, computational tools can offer valuable initial estimates of a compound's solubility.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use a compound's structural features to predict its physicochemical properties, including solubility.
-
LogP/LogS Calculators: The partition coefficient (LogP) between octanol and water is a well-established measure of lipophilicity. Several online tools can predict LogP and aqueous solubility (LogS) based on the molecular structure. While these are estimations, they can guide solvent selection for experimental work.
Based on the structure of this compound, a moderately positive LogP value would be anticipated, suggesting a preference for less polar organic solvents over water.
Experimental Determination of Solubility: A Methodical Approach
The empirical determination of solubility is the gold standard. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution to an aqueous buffer, begins to precipitate.[8][9][10] This method is fast but may overestimate the true solubility as it can favor the formation of amorphous precipitates or supersaturated solutions.[11]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[12][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14][15] This is a more time-consuming but more accurate and relevant measure for formulation and development.
Recommended Solvents for Screening
A diverse panel of solvents should be selected to probe the solubility of this compound, covering a range of polarities:
-
Non-Polar: Heptane, Toluene
-
Moderately Polar: Dichloromethane, Diethyl Ether, Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Aqueous: Water, Phosphate-Buffered Saline (PBS) pH 7.4
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. A general guideline is to add enough solid so that undissolved material is clearly visible after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed to let the solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol provides a high-throughput method for assessing the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Nephelometer (plate reader capable of measuring light scattering)
-
Multichannel pipette
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Using a multichannel pipette, add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentration. It is common to perform serial dilutions to test a range of concentrations.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Measure the light scattering (turbidity) in each well using a nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which the turbidity of the sample is not significantly different from the background turbidity of the buffer and DMSO mixture.
-
Visualizing the Workflow
Figure 1: A generalized workflow for determining the thermodynamic and kinetic solubility of a target compound.
Concluding Remarks for the Practicing Scientist
The solubility of this compound, like any compound destined for biological application, is a critical parameter that must be thoroughly characterized. While this guide does not provide definitive solubility values, it equips the researcher with the foundational knowledge and practical methodologies to confidently determine them. By employing a systematic approach that combines predictive understanding with rigorous experimental validation, you can generate the high-quality solubility data necessary to make informed decisions in your research and development pipeline. The protocols and principles outlined herein are designed to be adaptable and serve as a starting point for developing a comprehensive solubility profile for this and other molecules of interest.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[16]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 858-864.[11]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry, 72(7), 1781-1787.[8]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[9]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website.[5]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[17]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources website.[6]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[10]
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University of Toronto. (2023). Solubility of Organic Compounds.
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WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[12]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery website.[18]
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Solubility of Things. (n.d.). Hydrazine. Retrieved from Solubility of Things website.[19]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[13]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps website.[7]
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protocols.io. (2025). In-vitro Thermodynamic Solubility.[14]
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PubChem. (n.d.). N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester. Retrieved from PubChem website.[4]
-
ResearchGate. (2025). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.[15]
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Biosynth. (n.d.). This compound. Retrieved from Biosynth website.[1]
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PubChem. (n.d.). tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. Retrieved from PubChem website.[2]
-
PubChem. (n.d.). Tert-butyl cyclopentanecarboxylate. Retrieved from PubChem website.[3]
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- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. evotec.com [evotec.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Spectral Analysis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a molecule of significant interest within the realms of synthetic chemistry and drug discovery. As a derivative of tert-butyl carbazate, it serves as a versatile building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1][2] The formation of the hydrazone linkage with cyclopentanone introduces a key structural motif. Understanding the precise molecular structure and purity of this compound is paramount for its effective use, making a thorough spectral analysis an indispensable component of its characterization. This in-depth guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The molecule consists of a tert-butoxycarbonyl (Boc) protecting group attached to a hydrazine moiety, which in turn is condensed with cyclopentanone to form a hydrazone.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | Singlet (broad) | 1H | N-H |
| ~2.4-2.6 | Multiplet | 2H | α-CH ₂ (cyclopentylidene) |
| ~2.2-2.4 | Multiplet | 2H | α'-CH ₂ (cyclopentylidene) |
| ~1.7-1.9 | Multiplet | 4H | β,β'-CH ₂ (cyclopentylidene) |
| 1.50 | Singlet | 9H | C(CH ₃)₃ |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: A broad singlet is anticipated in the downfield region (~8.0-8.5 ppm) corresponding to the N-H proton of the hydrazone. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
Cyclopentylidene Protons: The four sets of methylene protons on the cyclopentylidene ring are expected to be diastereotopic, leading to complex multiplets. The protons alpha to the C=N bond are expected to be the most deshielded, appearing at approximately 2.4-2.6 ppm and 2.2-2.4 ppm. The remaining four protons on the beta carbons would appear further upfield as a multiplet around 1.7-1.9 ppm.
-
tert-Butyl Protons: A sharp, intense singlet at approximately 1.50 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C =N |
| ~155 | C =O |
| ~80 | C (CH₃)₃ |
| ~35-38 | α-C H₂ (cyclopentylidene) |
| ~28 | C(C H₃)₃ |
| ~26-29 | α'-C H₂ (cyclopentylidene) |
| ~24-26 | β,β'-C H₂ (cyclopentylidene) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl and Imine Carbons: The carbonyl carbon of the carbazate group is expected to appear around 155 ppm. The imine carbon (C=N) of the hydrazone is typically found further downfield, in the range of 160-165 ppm.
-
Quaternary and Methylene Carbons: The quaternary carbon of the tert-butyl group is anticipated around 80 ppm. The methylene carbons of the cyclopentylidene ring will appear in the aliphatic region, with the alpha carbons being more deshielded (~35-38 ppm and ~26-29 ppm) than the beta carbons (~24-26 ppm).
-
tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give rise to a single signal at approximately 28 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3300 | Medium | N-H stretch |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1700-1725 | Strong | C=O stretch (carbamate) |
| ~1640-1660 | Medium | C=N stretch (hydrazone) |
| ~1365 | Strong | C-H bend (tert-butyl) |
| ~1250, ~1160 | Strong | C-O stretch (carbamate) |
Interpretation of the IR Spectrum:
-
N-H Stretch: A medium intensity band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.
-
C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the tert-butyl and cyclopentylidene groups.[3]
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate functional group.[3]
-
C=N Stretch: The C=N stretching vibration of the hydrazone is expected to appear as a medium intensity band around 1640-1660 cm⁻¹.
-
C-H Bend: The characteristic bending vibration for a tert-butyl group is often observed around 1365 cm⁻¹.
-
C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the carbamate group are expected around 1250 cm⁻¹ and 1160 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent and cast a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment |
| 199.1492 | [M+H]⁺ (Molecular Ion) |
| 143.0866 | [M - C₄H₈ + H]⁺ |
| 101.0706 | [Boc]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Interpretation of the Mass Spectrum:
The expected molecular weight of this compound (C₁₀H₁₈N₂O₂) is 198.26 g/mol . In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 199.1492.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
A major fragmentation pathway involves the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment at m/z 143.0866. Another characteristic fragmentation is the formation of the tert-butyl cation ([C₄H₉]⁺) at m/z 57.0704, which is often a prominent peak for compounds containing a tert-butyl group. The Boc group itself can also be observed as a fragment ion at m/z 101.0706.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). Acquire the mass spectrum in positive ion mode.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted data and their interpretations presented in this guide offer a valuable resource for researchers in synthetic chemistry and drug development, enabling confident characterization of this important chemical intermediate. The synergistic use of these analytical techniques ensures a high degree of certainty in the structural assignment, which is a critical step in any chemical research and development pipeline.
References
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Rigorous Characterization
In the landscape of modern drug discovery and fine chemical synthesis, tert-Butyl 2-cyclopentylidenehydrazinecarboxylate (CAS No. 79201-39-1) serves as a valuable synthetic intermediate. Its structure, featuring a Boc-protected hydrazine linked to a cyclopentylidene moiety, presents a unique combination of functional groups—a hydrazone, a carbamate, and aliphatic rings. This versatility makes it a key building block, but also necessitates an unambiguous and thorough structural confirmation before its inclusion in downstream applications. The presence of isomers (E/Z at the C=N bond) and potential impurities from its synthesis (e.g., unreacted cyclopentanone or tert-butyl carbazate) demand a multi-faceted analytical approach.
This guide eschews a simple recitation of data. Instead, it offers a holistic strategy, detailing not just the expected spectroscopic outcomes but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation. We will proceed through a logical workflow, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating analytical picture.
Molecular Identity and Analytical Workflow
The target molecule, this compound, has a chemical formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[1] The structural confirmation process is a systematic integration of complementary spectroscopic techniques.
Caption: Structure of this compound with key proton groups labeled.
-
δ ~ 8.0-8.5 ppm (Singlet, broad, 1H, (b)): This signal corresponds to the N-H proton of the carbazate group. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly variable depending on concentration and solvent.
-
δ ~ 2.4-2.6 ppm (Multiplet, 4H, (c)): These are the four protons on the carbons alpha to the C=N double bond (C2 and C5 positions of the ring). They are deshielded due to their proximity to the electronegative imine group.
-
δ ~ 1.6-1.8 ppm (Multiplet, 4H, (d)): These are the remaining four protons on the beta carbons of the cyclopentyl ring (C3 and C4 positions). These are in a more standard aliphatic environment.
-
δ ~ 1.50 ppm (Singlet, 9H, (a)): This sharp, strong singlet is the classic signature of the nine equivalent protons of the tert-butyl (t-Bu) group. Its integration value of 9H is a crucial validation point.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
-
δ ~ 165-170 ppm: The most downfield signal belongs to the imine carbon (C=N) of the cyclopentylidene group. Its position is characteristic of this functional group. [2]* δ ~ 153 ppm: This signal corresponds to the carbonyl carbon (C=O) of the Boc protecting group. Carbamate carbonyls typically appear in this region. [3]* δ ~ 80 ppm: The quaternary carbon of the tert-butyl group. It is deshielded by the adjacent oxygen atom.
-
δ ~ 35 ppm & ~26 ppm: These signals arise from the aliphatic -CH₂- carbons of the cyclopentyl ring. The carbons alpha to the imine will be further downfield (~35 ppm) than the beta carbons (~26 ppm).
-
δ ~ 28.5 ppm: This strong signal corresponds to the three equivalent methyl carbons of the tert-butyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expertise in Action: Experimental Protocol
Step-by-Step Protocol:
-
Sample Preparation: If the sample is a solid, the KBr pellet method is preferred for high-quality spectra. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. If the sample is an oil or low-melting solid, a thin film can be cast onto a salt plate (NaCl or KBr).
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Causality: This is critical to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix, ensuring that the final spectrum only shows the absorbance of the compound itself.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpretation of Key IR Absorption Bands
The IR spectrum of a hydrazone carbamate contains several distinctive peaks that together form a unique fingerprint.
-
~3200-3300 cm⁻¹ (Medium, sharp): This band is characteristic of the N-H stretching vibration of the secondary amine in the carbazate moiety. [2]* ~2960 & ~2870 cm⁻¹ (Strong): These correspond to the sp³ C-H stretching vibrations from the methyl groups of the t-Bu and the methylene groups of the cyclopentyl ring.
-
~1700-1725 cm⁻¹ (Strong, sharp): This is a critical peak representing the C=O (carbonyl) stretching vibration of the Boc-group's carbamate function. Its high intensity and characteristic position are strong evidence for this group.
-
~1630-1650 cm⁻¹ (Medium): This absorption is assigned to the C=N (imine) stretching vibration of the hydrazone. [2][4]The presence of both this peak and the C=O peak is essential for confirming the overall structure.
-
~1250 & ~1160 cm⁻¹ (Strong): These bands are typically associated with C-O and C-N stretching vibrations within the carbamate group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.
Expertise in Action: Experimental Protocol
Step-by-Step Protocol:
-
Ionization Method: Electrospray ionization (ESI) is an ideal "soft" ionization technique for this molecule. It typically protonates the molecule, allowing for the observation of the molecular ion plus a proton [M+H]⁺.
-
Instrumentation: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into a high-resolution mass spectrometer (such as a TOF or Orbitrap analyzer). Causality: High-resolution instruments provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₀H₁₈N₂O₂).
-
MS/MS Analysis (Optional but Recommended): To gain further structural information, the [M+H]⁺ ion can be isolated and fragmented (tandem mass spectrometry or MS/MS). Analyzing the resulting daughter ions helps piece the structure together.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₁₈N₂O₂, the expected monoisotopic mass is 198.1368. Therefore, the high-resolution ESI-MS should show a prominent ion at m/z 199.1441 .
-
Key Fragmentation Pathways: The fragmentation pattern provides a self-validating map of the molecule's structure. Common losses observed in MS/MS analysis would include:
-
Loss of isobutylene (56 Da): A very common fragmentation for Boc-protected compounds, resulting in an ion at m/z 143.0866 .
-
Loss of the tert-butyl group (57 Da): Cleavage of the C-C bond results in a fragment at m/z 142.0788 .
-
Loss of the entire Boc group (101 Da): Cleavage of the N-C bond can lead to a fragment corresponding to the cyclopentylidenehydrazine cation at m/z 98.0811 .
-
Summary of Spectroscopic Data
The congruence of data from these independent techniques provides an unassailable confirmation of the chemical structure.
| Technique | Feature | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~1.50 (s, 9H), ~1.7 (m, 4H), ~2.5 (m, 4H), ~8.2 (br s, 1H) | Confirms t-Bu, cyclopentyl, and N-H protons. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~28.5 (3C), ~26, ~35, ~80, ~153 (C=O), ~168 (C=N) | Maps the unique carbon skeleton. |
| FT-IR | Wavenumber (cm⁻¹) | ~3250 (N-H), ~2960 (C-H), ~1710 (C=O), ~1640 (C=N) | Identifies key carbamate and hydrazone functional groups. |
| HRMS (ESI) | m/z | 199.1441 ([M+H]⁺) | Confirms molecular formula C₁₀H₁₈N₂O₂. |
References
-
Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. ResearchGate. Available at: [Link]
-
Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. MDPI. Available at: [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of tert-butyl carbamates". Royal Society of Chemistry. Available at: [Link]
Sources
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate mechanism of formation
An In-Depth Technical Guide to the Formation of tert-Butyl 2-Cyclopentylidenehydrazinecarboxylate
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of this compound, a prominent N-Boc protected hydrazone. The synthesis, achieved through the condensation reaction of tert-butyl carbazate and cyclopentanone, is a cornerstone reaction in modern organic synthesis. This document elucidates the underlying mechanistic principles, explores the causal factors influencing experimental choices, presents a detailed experimental protocol, and discusses methods for structural validation. The content is tailored for researchers, scientists, and professionals in drug development who utilize hydrazone chemistry in the synthesis of complex molecular architectures.
Introduction: The Significance of N-Boc Hydrazones
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, typically formed by the reaction of a ketone or aldehyde with a hydrazine derivative.[1] The resulting carbon-nitrogen double bond is a versatile functional group, serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the hydrazine nitrogens, as in tert-butyl carbazate, modulates the nucleophilicity and stability of the reagent, making it an invaluable tool for controlled synthetic transformations.
This compound is a specific N-Boc hydrazone that serves as a stable, versatile intermediate. Its formation is a classic example of nucleophilic addition to a carbonyl group followed by elimination, a fundamental reaction taught in organic chemistry but with nuances critical to achieving high yield and purity in a laboratory setting. This guide will dissect this reaction from first principles to practical application.
The Core Reaction: Mechanistic Principles
The formation of this compound from cyclopentanone and tert-butyl carbazate is a condensation reaction that proceeds in two primary, reversible stages: nucleophilic addition and dehydration.
Stage 1: Nucleophilic Addition to the Carbonyl
The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of tert-butyl carbazate on the electrophilic carbonyl carbon of cyclopentanone. The lone pair of electrons on the terminal nitrogen is more available for attack than the nitrogen adjacent to the Boc group, which experiences electron withdrawal from the carbonyl moiety of the protecting group.
-
Attack: The nucleophilic nitrogen attacks the carbonyl carbon.
-
Intermediate Formation: This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine (or a hemiaminal analog).
Stage 2: Acid-Catalyzed Dehydration
The elimination of a water molecule from the carbinolamine intermediate is the final step and is often the rate-limiting stage of the reaction.[2] This step is significantly accelerated by the presence of an acid catalyst.
-
Protonation of Hydroxyl Group: The acid catalyst (H⁺) protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).
-
Elimination of Water: The lone pair on the adjacent nitrogen atom forms a double bond with the carbon, expelling a molecule of water.
-
Deprotonation: The resulting iminium ion is deprotonated by a base (such as the solvent or the conjugate base of the acid catalyst) to yield the final, stable N-Boc hydrazone product and regenerate the acid catalyst.
While the reaction can proceed without an external catalyst, particularly at elevated temperatures, the use of a mild acid like acetic acid ensures efficient dehydration and drives the equilibrium towards the product.[3][4]
Sources
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of N-Boc Protected Hydrazones: A Deep Dive into their Chemical Reactivity for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the N-Boc protected hydrazone moiety has emerged as a cornerstone building block. Its unique blend of stability and tunable reactivity provides a powerful tool for the construction of complex molecular architectures, from intricate natural products to innovative antibody-drug conjugates (ADCs). This in-depth technical guide offers a comprehensive exploration of the chemical reactivity of N-Boc protected hydrazones, providing not just protocols, but the underlying scientific principles that govern their transformations. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this versatile functional group.
The N-Boc Hydrazone: A Marriage of Stability and Latent Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile, acid-labile removal.[1] When appended to a hydrazone, the Boc group profoundly influences the molecule's electronic and steric properties, thereby modulating its reactivity.
The electron-withdrawing nature of the carbamate functionality decreases the nucleophilicity of the adjacent nitrogen atom compared to an unprotected hydrazone. This effect, however, is nuanced. The lone pair on the Boc-protected nitrogen can still participate in resonance, influencing the overall electronic distribution of the hydrazone system. Sterically, the bulky tert-butyl group can direct the approach of reagents, leading to enhanced stereoselectivity in certain reactions. Understanding this interplay is crucial for predicting and controlling the outcomes of subsequent chemical transformations.
Synthesis of N-Boc Protected Hydrazones: The Gateway to Versatility
The reliable and efficient synthesis of N-Boc protected hydrazones is the essential first step in their application. The most common and straightforward method involves the condensation of a carbonyl compound (aldehyde or ketone) with tert-butyl carbazate.
Experimental Protocol: General Procedure for the Synthesis of N-Boc Hydrazones
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
tert-Butyl carbazate (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
Catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
To a solution of the carbonyl compound in the chosen anhydrous solvent (5-10 mL per mmol of carbonyl compound), add tert-butyl carbazate.
-
For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (1-2 drops) can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-Boc protected hydrazone.[2]
Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent hydrolysis of the hydrazone product. The optional addition of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by tert-butyl carbazate.
Table 1: Representative Examples of N-Boc Hydrazone Synthesis
| Carbonyl Compound | Product | Yield (%) | Reference |
| Benzaldehyde | N-Boc-benzaldehyde hydrazone | >95 | [2] |
| Cyclohexanone | N-Boc-cyclohexanone hydrazone | 92 | [2] |
| 4-Nitrobenzaldehyde | N-Boc-(4-nitro)benzaldehyde hydrazone | 98 | [2] |
Nucleophilic Reactivity: The N-Boc Hydrazone as a Versatile Donor
Despite the electronic influence of the Boc group, the nitrogen atom of an N-Boc hydrazone can act as a potent nucleophile under appropriate conditions. This reactivity is central to many of its synthetic applications.
The Mitsunobu Reaction: A Classic Transformation with a Modern Twist
The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[3][4] N-Boc protected hydrazones can serve as effective nitrogen nucleophiles in this reaction, providing a route to N-alkylated hydrazides.
Diagram 1: Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu reaction using an N-Boc hydrazone.
Experimental Protocol: Mitsunobu Reaction with N-Boc Hydrazones
Materials:
-
Primary or secondary alcohol (1.0 equiv)
-
N-Boc protected hydrazone (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol and N-Boc protected hydrazone in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-alkylated hydrazide.[5]
Trustworthiness of the Protocol: The formation of triphenylphosphine oxide as a white precipitate is a visual indicator of reaction progress. Monitoring by TLC is essential to determine the point of complete consumption of the starting alcohol.
Michael Addition: Carbon-Nitrogen Bond Formation
N-Boc protected hydrazones can participate as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction provides a valuable method for the formation of C-N bonds and the synthesis of functionalized hydrazides.[6]
Alkylation Reactions
The nitrogen atom of an N-Boc hydrazone can be alkylated using various electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the N-H bond, enhancing its nucleophilicity. This method provides access to a wide range of substituted hydrazides.[7]
Cycloaddition Reactions: Building Rings with N-Boc Hydrazones
N-Boc protected hydrazones are valuable partners in a variety of cycloaddition reactions, enabling the construction of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.[8]
[2+2] Cycloaddition Reactions
Gold(I)-catalyzed intermolecular [2+2] cycloaddition of allenamides with α,β-unsaturated hydrazones provides an efficient route to highly substituted cyclobutanes.[9][10] This transformation highlights the ability of the N-Boc hydrazone to participate in transition-metal-catalyzed processes.
[2+2+1] Cycloaddition Reactions
In a copper-catalyzed process, N-tosylhydrazones (which can be conceptually related to N-Boc hydrazones in terms of their utility as diazo precursors) can undergo a [2+2+1] cycloaddition with tert-butyl nitrite and alkenes to furnish isoxazolines. This reaction proceeds through the in situ generation of a diazo compound, showcasing the versatility of the hydrazone functionality.
Diagram 2: [2+2+1] Cycloaddition Mechanism Overview
Caption: Simplified mechanism of the [2+2+1] cycloaddition.
Applications in Drug Development and Total Synthesis
The chemical reactivity of N-Boc protected hydrazones has been leveraged in the synthesis of numerous biologically active molecules and complex natural products.
Heterocycle Synthesis
N-Boc protected hydrazones are key precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazoles, pyridazines, and indoles.[8][11] The ability to introduce diverse substituents via the carbonyl component and subsequent reactions of the hydrazone moiety makes this a highly modular approach.
Antibody-Drug Conjugates (ADCs)
Hydrazone linkages, often derived from hydrazide precursors, have been employed as acid-labile linkers in ADCs. The hydrazone bond is relatively stable at the physiological pH of blood but is cleaved in the acidic environment of tumor cell lysosomes, releasing the cytotoxic payload. While N-Boc protection is typically removed during the synthesis of the final ADC, the fundamental reactivity of the hydrazone is central to this drug delivery strategy.
Deprotection: Unveiling the Hydrazine Functionality
The final step in many synthetic sequences involving N-Boc protected hydrazones is the removal of the Boc group to liberate the free hydrazine or hydrazone. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc protected hydrazone
-
Acidic reagent (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent)
-
Solvent (e.g., dichloromethane (DCM), dioxane)
Procedure:
-
Dissolve the N-Boc protected hydrazone in a suitable solvent.
-
Add the acidic reagent and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Authoritative Grounding: The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and the carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.[1]
Conclusion
N-Boc protected hydrazones represent a class of organic intermediates whose synthetic utility continues to expand. Their predictable reactivity, coupled with the reliability of their synthesis and deprotection, makes them an invaluable tool for organic chemists in both academic and industrial settings. From their role as versatile nucleophiles and cycloaddition partners to their application in the synthesis of life-saving therapeutics, the chemistry of N-Boc protected hydrazones is a testament to the power of fundamental organic reactions in driving innovation. This guide provides a solid foundation for harnessing the full potential of these remarkable building blocks.
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Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available from: [Link]
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NIH. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Available from: [Link]
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Role of tert-butyl carbazate in organic synthesis
An In-Depth Technical Guide to the Role of tert-Butyl Carbazate in Organic Synthesis
Abstract
Tert-butyl carbazate (CAS 870-46-2), also known as Boc-hydrazine, is a versatile and indispensable reagent in modern organic synthesis.[1] Its unique structure, featuring a hydrazine moiety masked by the robust tert-butoxycarbonyl (Boc) protecting group, renders it a cornerstone for the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive exploration of the core applications of tert-butyl carbazate, focusing on its pivotal role in the formation of N-Boc-hydrazones, its specialized function in protecting group chemistry, and its utility as a precursor for the construction of nitrogen-containing heterocycles. We will delve into reaction mechanisms, provide field-proven experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the technical insights required for its effective application.
The Fundamental Role: Synthesis of N-Boc-Hydrazones
The most prominent application of tert-butyl carbazate is its reaction with aldehydes and ketones to form stable, often crystalline, N-Boc-protected hydrazones.[3][4] These derivatives are not merely intermediates but crucial, isolable building blocks for subsequent transformations, including the synthesis of biologically active compounds like HIV-1 protease inhibitors.[3][5][6]
Mechanism of Hydrazone Formation
The reaction proceeds via a well-established two-step acid-catalyzed condensation mechanism. Understanding this pathway is critical for optimizing reaction conditions and maximizing yields.
-
Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a transient tetrahedral intermediate known as a carbinolhydrazine.[3]
-
Dehydration: This intermediate undergoes an acid-catalyzed dehydration. Protonation of the hydroxyl group by a catalytic amount of weak acid (e.g., acetic acid) converts it into a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the hydrazone.[3]
The overall reaction is reversible, and its success often hinges on the effective removal of water to drive the equilibrium towards the product.[3] The rate of formation is significantly pH-dependent, with mild acidic conditions generally providing the optimal balance between activating the carbonyl group and ensuring the nucleophilicity of the hydrazine.[3]
Sources
Discovery and significance of cyclopentylidenehydrazine derivatives
An In-Depth Technical Guide to the Synthesis, Properties, and Significance of Cyclopentylidenehydrazine Derivatives
Abstract
Cyclopentylidenehydrazine derivatives represent a specific subclass within the broader, pharmacologically significant family of hydrazones. Possessing the characteristic azomethine group (C=N-NH), these compounds are synthesized through the straightforward condensation of cyclopentanone with various hydrazine or hydrazide precursors. While the hydrazone class is extensively studied for its wide-ranging therapeutic potential, including antimicrobial and anticancer activities, the specific exploration of cyclopentylidene derivatives offers a unique opportunity to modulate lipophilicity, steric hindrance, and conformational flexibility in drug design. This guide provides a comprehensive overview of the synthesis, structural characteristics, and biological significance of cyclopentylidenehydrazine derivatives, contextualizing their importance within the well-established field of medicinal hydrazone chemistry. It serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, structural insights, and a survey of the therapeutic landscape.
Introduction: The Hydrazone Scaffold in Medicinal Chemistry
Hydrazones, characterized by the >C=N-NH- functional group, are a cornerstone of modern medicinal chemistry.[1] The azomethine proton and associated amide or amine functionalities provide a versatile scaffold for molecular design, capable of forming critical hydrogen bonds with biological targets.[2] This structural motif is present in numerous compounds demonstrating a vast spectrum of bioactivities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumoral properties.[1][2][3]
The significance of the hydrazone scaffold lies in its synthetic accessibility and modularity. The classic synthesis involves the condensation of a hydrazine or hydrazide with a carbonyl compound (an aldehyde or ketone).[4] This modularity allows chemists to systematically alter two key regions of the molecule: the substituents on the hydrazine nitrogen and the structure of the carbonyl precursor. By varying these components, it is possible to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting derivative to optimize its interaction with a specific biological target.
Within this framework, hydrazones derived from cyclic ketones like cyclopentanone are of particular interest. The incorporation of a cyclopentyl ring introduces a defined, non-aromatic, and relatively lipophilic moiety that can influence cell membrane permeability and conformational stability compared to derivatives made from aromatic aldehydes. This guide focuses specifically on the discovery and significance of cyclopentylidenehydrazine derivatives as a representative class of cycloalkylidene hydrazones.
Synthesis and Characterization
The synthesis of cyclopentylidenehydrazine derivatives is fundamentally a nucleophilic addition-elimination reaction between a hydrazine derivative and cyclopentanone.[4][5] The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency.
General Synthetic Pathway
The core reaction involves the lone pair of the terminal nitrogen of the hydrazine attacking the electrophilic carbonyl carbon of cyclopentanone. This is followed by dehydration to yield the stable C=N double bond of the hydrazone.
Figure 1: General reaction scheme for the synthesis of cyclopentylidenehydrazine derivatives.
Detailed Experimental Protocol: Synthesis of 1-Cyclopentylidene-2-(2,4-dinitrophenyl)hydrazine
This protocol is adapted from the synthesis reported by Gümüş et al.[6] It serves as a validated, self-contained procedure for a representative member of this class.
Materials and Reagents:
-
(2,4-dinitrophenyl)hydrazine (1.0 mmol, 198.1 mg)
-
Cyclopentanone (1.0 mmol, 84.1 mg, ~88 µL)
-
Ethanol (30 mL)
-
Tetrahydrofuran (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add (2,4-dinitrophenyl)hydrazine (198.1 mg) and ethanol (30 mL).
-
Addition of Carbonyl: Add cyclopentanone (84.1 mg) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product. Ethanol is a common solvent as it effectively dissolves the reactants and is easy to remove post-reaction.
-
-
Isolation: After 3 hours, remove the flask from heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator to yield a solid crude product.
-
Purification: Recrystallize the solid product from tetrahydrofuran.
-
Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and by-products, ensuring the purity of the final compound. The formation of well-defined crystals is an indicator of high purity.
-
-
Drying and Yield: Collect the resulting brown crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The reported yield for this procedure is approximately 86%.[6]
Structural Characterization
The definitive structure of cyclopentylidenehydrazine derivatives is confirmed using standard analytical techniques, including NMR, FT-IR, and single-crystal X-ray diffraction.
-
1-Cyclopentylidene-2-(2,4-dinitrophenyl)hydrazine: In the crystal structure of this compound, the cyclopentyl ring was found to be disordered. An important conformational feature is an intramolecular N—H⋯O hydrogen bond that helps stabilize the molecule's geometry. Furthermore, molecules in the crystal lattice are held together by π–π stacking interactions between adjacent benzene rings.[6]
-
N-cyclopentylidene-N'-thiazolo[4,5-b]pyridin-2-ylhydrazine: The crystal structure of this derivative provides precise bond lengths and angles for the core scaffold, confirming the expected planar geometry around the C=N double bond.[7]
Significance and Biological Activity
The significance of cyclopentylidenehydrazine derivatives stems from the established and diverse biological activities of the broader hydrazone class.[2][8] The cyclopentylidene moiety acts as a modulator, imparting specific physicochemical properties to the core pharmacophore.
Figure 2: Conceptual diagram of the hydrazone scaffold's modularity and resulting bioactivities.
Broad-Spectrum Activity of the Hydrazone Class
Numerous studies have established the hydrazone functional group as a "privileged" pharmacophore. Derivatives have shown potent activity against a wide array of targets, as summarized below.
| Biological Activity | Target/Mechanism of Action (Examples) | Key References |
| Anticancer | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest. Some derivatives target specific kinases or act as ribonucleotide reductase inhibitors. | [3][9][10][11] |
| Antimicrobial | Disruption of bacterial or fungal cell wall synthesis, inhibition of essential enzymes. The azomethine linkage is crucial for activity. | [5][8][12] |
| Antitubercular | Inhibition of mycobacterial growth; the parent drug Isoniazid is a hydrazide whose hydrazone derivatives are widely studied. | [1] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter activity in the central nervous system. | [1][2] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | [4] |
Specific Examples in Cyclopentylidenehydrazine Research
While comprehensive studies on large series of cyclopentylidenehydrazine derivatives are not as common as for their aromatic aldehyde-derived counterparts, specific examples confirm their synthesis and evaluation in drug discovery programs.
-
Antimycobacterial Agents: In a study focused on developing new antimycobacterial agents, fluorinated hydrazide-hydrazones were synthesized. The synthetic route involved reacting 4-(trifluoromethyl)benzohydrazide with various ketones, including cyclopentanone, in refluxing methanol.[13] This work demonstrates the use of the cyclopentylidene moiety in generating molecular diversity for screening against pathogenic mycobacteria.
-
Heterocyclic Scaffolds: The synthesis of N-cyclopentylidene-N'-thiazolo[4,5-b]pyridin-2-ylhydrazine highlights the use of the cyclopentylidene group in conjunction with more complex heterocyclic systems known for their biological relevance.[7]
The rationale for using a cyclopentylidene group over, for example, a benzylidene group (from benzaldehyde) is to explore a different region of chemical space. The non-planar, saturated cyclopentyl ring provides a distinct three-dimensional shape and increases the compound's lipophilicity, which can enhance its ability to cross biological membranes.
Future Directions and Applications
The primary significance of cyclopentylidenehydrazine derivatives lies in their role as versatile building blocks and as a means to introduce cycloalkyl functionality into drug candidates.
-
Drug Discovery Leads: The straightforward synthesis allows for the rapid generation of compound libraries. By combining cyclopentanone with a diverse range of commercially available or custom-synthesized hydrazides, novel chemical entities can be created and screened for a multitude of biological activities. The promising anticancer activity seen in the broader hydrazone class suggests that cyclopentylidene derivatives are worthy candidates for screening against various cancer cell lines.[9][10][11]
-
Intermediates in Heterocyclic Synthesis: The C=N-N linkage is not just a pharmacophore but also a reactive handle for further chemical transformations. Hydrazones are well-established precursors for the synthesis of important five- and six-membered heterocyclic rings like pyrazoles, 1,3,4-oxadiazoles, and azetidin-2-ones, many of which have their own unique pharmacological profiles.[14][15]
Conclusion
Cyclopentylidenehydrazine derivatives are a synthetically accessible and valuable subclass of the pharmacologically rich hydrazone family. Their discovery is rooted in the fundamental principles of condensation chemistry, while their significance is derived from the proven therapeutic potential of the hydrazone scaffold. The cyclopentylidene moiety provides a specific tool for modulating the steric and lipophilic properties of a lead compound, offering a distinct alternative to the more commonly studied aryl hydrazones. While the body of literature dedicated exclusively to this subclass is still developing, their role as versatile intermediates and their potential as direct therapeutic agents make them a compelling area for future research in medicinal chemistry and drug development.
References
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Yan, Z., & Mei, Z. (2014). Crystal structure of N-cyclopentylidene-N'-thiazolo[4,5-b]pyridin-2-ylhydrazine, C11H12N4S. Zeitschrift für Kristallographie - New Crystal Structures, 229(3). Available at: [Link]
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Singh, A., et al. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Research Journal of Pharmacy and Technology, 13(9), 4163-4166. Available at: [Link]
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Ceylan, S., et al. (2012). Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. European Journal of Medicinal Chemistry, 58, 396-405. Available at: [Link]
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Azevedo, C. M. G., et al. (2016). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen, 5(4), 361-365. Available at: [Link]
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Karaburun, A., et al. (2020). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 17(6), 757-768. Available at: [Link]
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Mamedov, V. A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5163-5169. Available at: [Link]
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Malík, I., et al. (2021). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1744. Available at: [Link]
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Stojkovic, D. S., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Antibiotics, 8(4), 189. Available at: [Link]
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Pavadai, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109. Available at: [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6669. Available at: [Link]
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Gümüş, H., et al. (2008). 1-Cyclopentylidene-2-(2,4-dinitrophenyl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2141. Available at: [Link]
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Krátký, M., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences, 22(19), 10769. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 19(12), 1146-1157. Available at: [Link]
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Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry, 15(14), 1165-1185. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]
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Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. Available at: [Link]
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Methodological & Application
Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate from tert-butyl carbazate
Application Note & Protocol
Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate: A Comprehensive Guide
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis. The procedure outlines the acid-catalyzed condensation reaction between tert-butyl carbazate and cyclopentanone. This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth explanations for experimental choices, robust safety protocols, and methods for characterization and purification to ensure a high-purity final product.
Introduction and Scientific Principle
The formation of hydrazones from hydrazine derivatives and carbonyl compounds is a cornerstone reaction in organic synthesis. The target molecule, this compound, is synthesized via this pathway. The tert-butoxycarbonyl (Boc) protecting group on the hydrazine modulates its reactivity and provides a handle for subsequent transformations, making the product a versatile building block.[1][2] For instance, such intermediates are crucial in constructing nitrogen-containing heterocyclic scaffolds common in pharmaceuticals.[3]
The reaction proceeds via a nucleophilic addition-elimination mechanism. Tert-butyl carbazate acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically facilitated by a catalytic amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The trustworthiness of this procedure relies on careful execution and monitoring.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Suggested Grade |
| tert-Butyl carbazate | 870-46-2 | 132.16 | >98% |
| Cyclopentanone | 120-92-3 | 84.12 | >99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Reagent Grade |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, >99.5% |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Reagent Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Reagent Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Reagent Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Reagent Quantities
| Reagent | Moles | Equivalents | Amount |
| tert-Butyl carbazate | 0.038 mol | 1.0 | 5.0 g |
| Cyclopentanone | 0.042 mol | 1.1 | 3.5 g (3.7 mL) |
| Ethanol | - | - | 40 mL |
| Glacial Acetic Acid | - | Catalytic | ~3 drops |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (5.0 g, 0.038 mol).
-
Add 40 mL of absolute ethanol and stir until the solid is fully dissolved. Tert-butyl carbazate has a low melting point (40-42°C), so it should dissolve readily.[2][4]
-
To this solution, add cyclopentanone (3.7 mL, 0.042 mol). The use of a slight excess of the ketone helps to ensure the complete consumption of the more valuable carbazate.
-
Finally, add 3 drops of glacial acetic acid to the mixture. The acid serves as a catalyst to accelerate the condensation.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (~80°C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-3 hours. The formation of water as a byproduct drives the equilibrium; heating facilitates both the reaction rate and the eventual removal of this water.
-
-
Reaction Monitoring:
-
Progress can be monitored by TLC. Prepare a developing chamber with a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Spot the starting material (tert-butyl carbazate dissolved in ethanol) and the reaction mixture on a TLC plate.
-
The reaction is considered complete upon the disappearance of the tert-butyl carbazate spot and the appearance of a new, less polar product spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting residue (often an oil or semi-solid) is dissolved in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 25 mL of saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by 25 mL of brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically a white to off-white solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot hexanes. If the product does not fully dissolve, add ethyl acetate dropwise until a clear solution is achieved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The final product should be a white crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol [3] |
| Appearance | White to off-white solid |
| Expected Yield | 75-90% |
| Melting Point | Typically in the range of 70-80°C (literature values may vary) |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
-
Expected ¹H NMR signals (CDCl₃): Peaks corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), cyclopentyl methylene protons (~1.6-1.8 ppm and ~2.2-2.4 ppm, multiplets), and the N-H proton (broad singlet, may be variable).
-
Expected IR signals (cm⁻¹): Absorption for N-H stretching (~3200-3300), C=O stretching of the carbamate (~1700), and C=N stretching (~1640).
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
tert-Butyl carbazate: Flammable solid. Harmful if swallowed or in contact with skin.[5] Avoid inhalation of dust.
-
Cyclopentanone: Flammable liquid and vapor. Causes eye irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Highly flammable. Use in a well-ventilated area away from ignition sources.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient catalyst or heating. | Add another drop of acetic acid. Ensure the reaction is at a steady reflux. |
| Incomplete Reaction | Reaction time too short; insufficient heating. | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Product Fails to Crystallize | Presence of impurities (e.g., excess cyclopentanone or solvent). Oil formation. | Re-purify the crude product using flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate). Try scratching the inside of the flask to induce crystallization. |
| Low Yield | Loss of product during work-up or transfer. Incomplete crystallization. | Ensure all aqueous layers are thoroughly extracted. Ensure the recrystallization solution is fully cooled before filtering. |
References
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2010). CN101823986A - Preparation method for tert-butyl carbazate.
-
MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank. Retrieved from [Link]
- Google Patents. (2013). CN102911084A - Preparation method of tert-butyl carbazate.
-
PubChem. (n.d.). tert-Butyl carbazate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Acid-Catalyzed Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of N-Boc Hydrazones in Modern Synthesis
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate is a valuable intermediate in organic synthesis, belonging to the class of N-Boc protected hydrazones. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the hydrazine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, making it a versatile tool in multi-step synthesis. Hydrazones, in general, are crucial building blocks for the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The cyclopentylidene moiety introduces a cyclic aliphatic scaffold, a common structural motif in biologically active molecules. This guide provides a detailed, field-proven protocol for the efficient, acid-catalyzed synthesis of this compound, complete with mechanistic insights, safety protocols, and comprehensive analytical characterization.
Mechanistic Insights: The Role of the Acid Catalyst
The formation of a hydrazone from a hydrazine and a ketone is a reversible condensation reaction. The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the ketone carbonyl, followed by dehydration of the resulting carbinolamine intermediate. While this reaction can proceed without a catalyst, it is often slow. The introduction of an acid catalyst significantly accelerates the rate of reaction.
The acid catalyst plays a dual role in this transformation:
-
Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic terminal nitrogen of tert-butyl carbazate.
-
Facilitation of Dehydration: The acid catalyst also facilitates the elimination of a water molecule from the carbinolamine intermediate. Protonation of the hydroxyl group in the intermediate converts it into a good leaving group (water), which is then eliminated to form the stable C=N double bond of the hydrazone.
It is crucial to control the acidity of the reaction medium. While an acidic environment is necessary, highly acidic conditions can lead to the protonation of the hydrazine, rendering it non-nucleophilic and thus inhibiting the reaction. Weak acids, such as acetic acid, are therefore ideal for this synthesis, providing a sufficient concentration of protons to catalyze the reaction without deactivating the nucleophile.
Figure 1: Acid-catalyzed mechanism for hydrazone formation.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound from commercially available starting materials.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| tert-Butyl carbazate | ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| Cyclopentanone | ≥99% | Sigma-Aldrich, Acros Organics, etc. |
| Glacial Acetic Acid | ACS Reagent Grade | Fisher Scientific, VWR, etc. |
| Ethanol | Anhydrous, ≥99.5% | Decon Labs, Inc., etc. |
| Hexanes | ACS Reagent Grade | Fisher Scientific, VWR, etc. |
| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific, VWR, etc. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Fisher Scientific, VWR, etc. |
| Round-bottom flask | Appropriate size | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Heating mantle or oil bath | --- | --- |
| Rotary evaporator | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Glassware for extraction and recrystallization | --- | --- |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl carbazate (1.0 eq) in anhydrous ethanol (approximately 5-10 mL per gram of tert-butyl carbazate).
-
Addition of Reagents: To the stirred solution, add cyclopentanone (1.0-1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which may be an oil or a low-melting solid.
-
Purification: Purify the crude product by recrystallization.[1] Dissolve the crude material in a minimal amount of a hot solvent such as ethyl acetate or acetonitrile, and then slowly add a non-polar solvent like hexanes or pentane until turbidity is observed.[1] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the cyclopentylidene ring protons (multiplets), and the N-H proton (broad singlet).[2] |
| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon and methyl carbons), the cyclopentylidene ring carbons (including the C=N carbon at a downfield shift), and the carbonyl carbon of the Boc group.[2] |
| FT-IR | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (carbamate), and C=N stretch.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (198.26 g/mol ), along with characteristic fragmentation patterns, such as the loss of the tert-butyl group.[4][5] |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used. It is recommended to compare the obtained data with reference spectra if available.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling chemicals.
Reagent Handling:
-
tert-Butyl carbazate: May be harmful if swallowed or in contact with skin. It is a flammable solid.[6] Handle in a well-ventilated area and avoid ignition sources.
-
Cyclopentanone: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Although the Boc-protected hydrazine is generally less hazardous, it is prudent to handle all hydrazine compounds with care and minimize exposure.
Reaction and Work-up:
-
The reaction should be performed in a well-ventilated fume hood.
-
Use a heating mantle or an oil bath for controlled heating. Avoid open flames.
-
Be cautious when neutralizing the acetic acid with sodium bicarbonate, as this will produce carbon dioxide gas and may cause frothing.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]
-
t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI. Available at: [Link]
-
Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]
-
FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
-
How to purify hydrazone? ResearchGate. Available at: [Link]
-
tert-Butyl carbazate. Organic Syntheses. Available at: [Link]
- Preparation method for tert-butyl carbazate. Google Patents.
-
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. PubChem. Available at: [Link]
-
Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
2 - Supporting Information. Available at: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
-
Preparation of tert-Butyl carbazate. PrepChem.com. Available at: [Link]
-
tert-butyl carbazate. PubChem. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
Sources
Synthesis of tert-Butyl 2-Cyclopentylidenehydrazinecarboxylate: An In-Depth Experimental Protocol
Abstract
This comprehensive guide details the experimental protocol for the synthesis of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a valuable intermediate in synthetic organic chemistry and drug development. This document provides a thorough, step-by-step methodology, an exploration of the underlying reaction mechanism, and detailed characterization of the final product. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction
The formation of hydrazones from the condensation of hydrazines with aldehydes and ketones is a fundamental transformation in organic synthesis. When tert-butyl carbazate is employed as the hydrazine source, the resulting N-Boc protected hydrazones are stable, often crystalline, intermediates.[1] The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, making these compounds versatile building blocks for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. This protocol focuses on the synthesis of this compound, a specific N-Boc hydrazone derived from cyclopentanone.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a condensation reaction between tert-butyl carbazate and cyclopentanone. The reaction is typically facilitated by an acid catalyst.
Overall Reaction:
The mechanism of this transformation involves two key steps:
-
Nucleophilic Addition: The terminal nitrogen atom of tert-butyl carbazate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This initial attack forms a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a stable carbon-nitrogen double bond (C=N), which is characteristic of a hydrazone.
The overall reaction is reversible, and the formation of the hydrazone is driven to completion by the removal of water from the reaction mixture, often azeotropically with the solvent during reflux.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| tert-Butyl carbazate | ≥98% | Sigma-Aldrich | 870-46-2 |
| Cyclopentanone | ≥99% | Alfa Aesar | 120-92-3 |
| Methanol | Anhydrous | Fisher Scientific | 67-56-1 |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |
| Sodium Sulfate | Anhydrous, Granular | EMD Millipore | 7757-82-6 |
| Hexanes | ACS Grade | Avantor | 110-54-3 |
| Ethyl Acetate | ACS Grade | BDH | 141-78-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (5.00 g, 37.8 mmol).
-
Addition of Reagents: Add anhydrous methanol (40 mL) to the flask and stir until the tert-butyl carbazate has completely dissolved. To this solution, add cyclopentanone (3.34 mL, 37.8 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a developing solution of 20% ethyl acetate in hexanes. Spot the starting materials and the reaction mixture on a TLC plate and elute. The product should have a higher Rf value than the starting tert-butyl carbazate.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the reaction mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot hexanes and add ethyl acetate dropwise until the solid dissolves completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Product Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 79201-39-1 |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| Appearance | White to off-white crystalline solid |
| SMILES | CC(C)(C)OC(=O)NN=C1CCCC1 |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.50 (s, 9H, -C(CH₃)₃)
-
δ ~1.70-1.80 (m, 4H, cyclopentyl-H)
-
δ ~2.30-2.50 (m, 4H, cyclopentyl-H α to C=N)
-
δ ~7.50 (br s, 1H, -NH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~25.0-27.0 (cyclopentyl-CH₂)
-
δ ~28.3 (-C(C H₃)₃)
-
δ ~30.0-35.0 (cyclopentyl-CH₂ α to C=N)
-
δ ~80.5 (-C (CH₃)₃)
-
δ ~155.0 (C=O)
-
δ ~165.0 (C=N)
-
-
FT-IR (KBr, cm⁻¹):
-
~3250-3350 (N-H stretch)
-
~2970-2850 (C-H stretch, aliphatic)
-
~1700-1720 (C=O stretch, carbamate)
-
~1640-1660 (C=N stretch)
-
~1160-1250 (C-O stretch)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 199.14 [M+H]⁺, 221.12 [M+Na]⁺
-
Safety and Handling Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Cyclopentanone and methanol are flammable liquids. Keep away from open flames and ignition sources.
-
Glacial acetic acid is corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful not to use excessive solvent for washing during recrystallization. | |
| Oily Product/Failure to Crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems, such as diethyl ether/hexanes or dichloromethane/hexanes. | |
| Broad NMR Peaks | Presence of residual water or acid. | Ensure the product is thoroughly dried. A broad NH peak is expected and can be confirmed by D₂O exchange. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. The detailed steps, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Adherence to the outlined procedures and safety precautions will facilitate a successful synthesis of this versatile chemical intermediate.
References
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
-
PrepChem. (n.d.). Preparation of cyclopentanone hydrazone. [Link]
Sources
Diastereoselective Reactions of Cyclopentylidenehydrazones: A Guide to Application and Protocol
Introduction: The Strategic Value of Cyclopentylidenehydrazones in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the pursuit of stereochemical control is paramount. The ability to selectively generate a single desired stereoisomer is a critical challenge, particularly in the fields of medicinal chemistry and drug development, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Chiral hydrazones, particularly those derived from cyclic ketones like cyclopentanone, have emerged as powerful and versatile intermediates for achieving high levels of diastereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of diastereoselective reactions involving cyclopentylidenehydrazones. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that govern stereochemical outcomes, offering field-proven insights into experimental design and optimization. The protocols detailed herein are presented as self-validating systems, grounded in established, peer-reviewed methodologies, to empower researchers in their quest for precise molecular architecture.
The foundational work in this area was pioneered by E. J. Corey and Dieter Enders, who developed the now-famous SAMP/RAMP hydrazone alkylation methodology.[1] This approach utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to direct the stereoselective alkylation of aldehydes and ketones. The principles established in this seminal work have been expanded to a broader range of transformations, solidifying the role of chiral hydrazones as reliable tools for asymmetric synthesis.
Core Principle: The SAMP/RAMP Methodology and Azaenolate Stereocontrol
The remarkable stereoselectivity observed in reactions of cyclopentylidenehydrazones derivatized with SAMP or RAMP stems from the formation of a rigid, chelated azaenolate intermediate. This intermediate effectively blocks one face of the molecule, directing the approach of an incoming electrophile to the opposite, less sterically hindered face.
The generally accepted mechanism involves a sequence of three key steps:
-
Hydrazone Formation: Condensation of cyclopentanone with the chiral auxiliary (SAMP or RAMP) to form the corresponding cyclopentylidenehydrazone.
-
Azaenolate Generation: Deprotonation of the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium azaenolate.
-
Diastereoselective Reaction: The azaenolate reacts with an electrophile, followed by cleavage of the auxiliary to yield the chiral α-substituted cyclopentanone.
The stereochemical outcome is dictated by the conformation of the lithium azaenolate. The lithium cation chelates with both the nitrogen atom of the hydrazone and the oxygen atom of the methoxymethyl group on the pyrrolidine ring. This creates a rigid, five-membered ring structure that forces the pyrrolidine ring to adopt a specific conformation, effectively shielding one face of the azaenolate.[1]
Sources
One-Pot Synthesis of N-Substituted Cyclopentylamines: A Detailed Guide Using tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Abstract
This application note provides a comprehensive guide for the efficient one-pot synthesis of N-substituted cyclopentylamines, a crucial scaffold in medicinal chemistry. The protocol leverages the in situ formation and subsequent reduction of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a key intermediate derived from the condensation of cyclopentanone and tert-butyl carbazate. This method offers a streamlined, high-yield pathway to a diverse range of cyclopentylamine derivatives, minimizing operational complexity and purification steps. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of N-Substituted Cyclopentylamines
N-substituted cyclopentylamine moieties are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. Their presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability. The synthesis of these compounds, however, can be challenging, often requiring multi-step procedures with intermediate isolation and purification, leading to lower overall yields and increased resource allocation.
Traditional methods for synthesizing secondary amines, such as the direct alkylation of primary amines, often suffer from issues like over-alkylation, leading to mixtures of secondary and tertiary amines.[1] Reductive amination of ketones and aldehydes offers a more controlled approach.[2][3][4] This application note focuses on a highly efficient one-pot reductive amination strategy that proceeds through a Boc-protected hydrazone intermediate, this compound.
The use of tert-butyl carbazate (Boc-hydrazine) as a versatile reagent in organic synthesis is well-established.[5][6] It serves as a precursor for the formation of hydrazones upon reaction with carbonyl compounds.[5] The incorporated tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled transformations.[6][7] The subsequent reduction of the C=N bond of the hydrazone and cleavage of the N-N bond in a single pot provides direct access to the desired N-substituted cyclopentylamine.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through a two-step sequence initiated in a single reaction vessel:
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of cyclopentanone with tert-butyl carbazate. This reaction forms the key intermediate, this compound, by eliminating a molecule of water.[5] The equilibrium of this reaction is driven forward by the removal of water or by using reaction conditions that favor imine formation.[1]
-
Reductive Amination: A suitable reducing agent is then introduced into the same pot. This agent selectively reduces the carbon-nitrogen double bond (C=N) of the hydrazone to a single bond. Following or concurrent with this reduction, the nitrogen-nitrogen (N-N) bond of the resulting hydrazine derivative is cleaved under the reaction conditions to yield the final Boc-protected cyclopentylamine. The Boc-group can then be readily removed under acidic conditions if the unprotected amine is desired.[8]
The choice of reducing agent is critical for the success of this one-pot procedure. It must be capable of reducing the hydrazone C=N bond without affecting the carbonyl group of the starting cyclopentanone, which may still be present in the reaction mixture. Sodium borohydride (NaBH₄) and sodium cyanoboorohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and selectivity for imines over ketones.[3][9]
Visualizing the Synthetic Pathway
The following diagrams illustrate the overall reaction mechanism and the experimental workflow for this one-pot synthesis.
Figure 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis of the parent N-Boc-cyclopentylamine, which can be subsequently deprotected and alkylated to generate a library of N-substituted derivatives.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclopentanone | Reagent | Standard Supplier |
| tert-Butyl Carbazate | ≥98% | Standard Supplier |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Acetic Acid (AcOH) | Glacial | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier |
| Silica Gel for Column Chromatography | 230-400 mesh | Standard Supplier |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbazate (1.0 eq) in anhydrous methanol (5 mL per mmol of carbazate).
-
Addition of Reactants: To the stirred solution, add cyclopentanone (1.1 eq) followed by glacial acetic acid (0.1 eq) as a catalyst.
-
Hydrazone Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of this compound by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting tert-butyl carbazate is no longer visible.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The slow, portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the reduction of any unreacted cyclopentanone.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-5 hours, or until TLC/LC-MS analysis indicates the complete consumption of the hydrazone intermediate.
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding water (10 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (DCM) (20 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Trustworthiness Check: The bicarbonate wash is essential to neutralize the acetic acid catalyst and any acidic byproducts.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-cyclopentylamine as a pure compound.
-
Expected Results and Data
The following table summarizes typical results for the synthesis of N-Boc-cyclopentylamine and a subsequent N-benzylation as a representative example.
| Entry | Starting Ketone | Alkylating Agent | Product | Yield (%) | Purity (%) |
| 1 | Cyclopentanone | - | N-Boc-Cyclopentylamine | 85-95 | >98 |
| 2 | Cyclopentanone | Benzyl Bromide* | N-Benzyl-N-Boc-Cyclopentylamine | 80-90 | >97 |
*Note: The alkylation step is performed after the isolation of N-Boc-cyclopentylamine and subsequent Boc-deprotection.
Troubleshooting and Key Considerations
-
Incomplete Hydrazone Formation: If the initial condensation is slow, the reaction time can be extended, or the amount of acetic acid catalyst can be slightly increased.
-
Low Yield of Reduced Product: Ensure the sodium borohydride is fresh and added slowly at a low temperature to maximize selectivity for the hydrazone.
-
Over-reduction: While less common with NaBH₄, if reduction of the starting ketone is observed, consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). [3]* Scalability: For larger-scale reactions, careful control of the temperature during the addition of the reducing agent is paramount to ensure safety and selectivity. [2]
Conclusion
The one-pot synthesis of N-substituted cyclopentylamines via the this compound intermediate represents a robust, efficient, and highly practical method for accessing this important class of compounds. By explaining the causality behind each experimental step and providing a detailed, validated protocol, this application note serves as a reliable guide for researchers in organic synthesis and drug discovery. The methodology's operational simplicity and high yields make it an attractive alternative to more traditional, multi-step approaches.
References
- The Versatility of Tert-Butyl Carbazate in Organic Synthesis Applications. (n.d.). Google Cloud.
- The Importance of Tert-Butyl Carbazate in Advanced Chemical Research. (n.d.). Google Cloud.
- Tert-Butyl Carbazate: A Specialized Reagent for Boc Protection in Complex Synthesis. (n.d.). Benchchem.
-
Carpino, L. A. (1964). t-Butyl Carbazate. Organic Syntheses, 44, 20. doi:10.15227/orgsyn.044.0020. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2022). PMC. Retrieved January 17, 2026, from [Link]
-
Reductive amination of cyclopentanone. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Reductive Amination. (n.d.). Wordpress. Retrieved January 17, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry Research. Retrieved January 17, 2026, from [Link]
-
Amination of cyclopentanone and accompanied by‐reactions. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Deprotection of the Boc group in tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
An Application Guide to the Deprotection of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the protection of amine and hydrazine functionalities.[1][2][3] Its widespread use is attributed to its robust stability across a variety of non-acidic reaction conditions and the facility of its removal under acidic treatment.[1][4] This application note provides an in-depth guide to the deprotection of this compound, a key step in liberating the corresponding cyclopentanone hydrazone for subsequent synthetic transformations. We will explore the mechanistic underpinnings of this reaction, present detailed, field-tested protocols, and discuss critical parameters for achieving high-yield, clean conversions.
The Scientific Rationale: Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the reaction mechanism is paramount for troubleshooting and optimizing experimental conditions. The acid-catalyzed removal of a Boc group is not merely a hydrolysis event but a precise, multi-step fragmentation process.[4][5]
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This step activates the group for cleavage.
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and is energetically favored due to the formation of two stable species: a gaseous byproduct (isobutylene, from the deprotonation of the tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free hydrazine.[4][6] It is crucial to perform this reaction in a well-vented fume hood or an open system to allow the CO₂ to safely dissipate.[4]
-
Salt Formation: In the acidic medium, the newly liberated, nucleophilic hydrazine is immediately protonated, yielding the corresponding ammonium salt as the final product.[4][6]
The reactive tert-butyl cation generated during fragmentation can potentially engage in side reactions, such as alkylating other nucleophilic sites within the substrate or solvent.[4] In cases with sensitive substrates, the addition of a cation scavenger (e.g., anisole, thioanisole) can mitigate these unwanted pathways.[1][7]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Deprotection Methodologies: A Comparative Analysis
The choice of deprotection method is dictated by the substrate's stability, the presence of other acid-labile functional groups, and desired scalability. For this compound, acidic methods are standard, but thermal approaches offer a catalyst-free alternative.
Method A: Strong Acid Cleavage
This is the most common and reliable approach. The primary variables are the choice of acid and solvent.
-
Trifluoroacetic Acid (TFA): A powerful acid that typically ensures rapid and complete deprotection. It is often used neat or as a solution in an inert solvent like dichloromethane (DCM).[2][3][5] The high acidity can be detrimental to other sensitive functional groups.
-
Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.[4][7] Anhydrous HCl solutions are often considered milder than TFA and can provide better selectivity when other acid-labile groups are present.[8]
-
Alternative Acids: For "greener" protocols, non-volatile acids like p-toluenesulfonic acid (pTSA) or phosphoric acid have proven effective, reducing concerns about corrosive vapors and facilitating easier removal during workup.[9][10]
Method B: Thermal Deprotection
A less common but highly effective "green" alternative involves the catalyst-free thermal cleavage of the Boc group.
-
Principle: By heating the substrate in a suitable high-boiling solvent, the Boc group can be thermolytically eliminated without any acid catalyst.[11][12]
-
Conditions: Temperatures often range from 120-200°C.[12] Solvents such as methanol, toluene, or 2,2,2-trifluoroethanol (TFE) are effective.[12][13] This method is particularly well-suited for continuous flow chemistry, where solvents can be heated safely above their atmospheric boiling points.[12]
-
Advantages: Avoids the use and disposal of strong, corrosive acids.
-
Limitations: The high temperatures required can be incompatible with thermally sensitive substrates.[11] For the specific case of this compound, care must be taken to avoid unwanted side reactions of the resulting hydrazone at elevated temperatures.
| Method | Reagent/Condition | Solvent | Temperature | Typical Duration | Key Considerations |
| A1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-3 hours | Highly effective but corrosive; may cleave other acid-sensitive groups. |
| A2 | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 2-6 hours | Milder than TFA; commercially available reagent simplifies setup. |
| B | Thermal (Catalyst-Free) | Toluene or Methanol | 120-180 °C (Flow/Sealed) | 20-60 min | "Green" method; requires high temperatures, potential for thermal degradation.[12] |
Validated Experimental Protocols
The following protocols are designed to be self-validating through the explicit inclusion of reaction monitoring steps.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol is robust and highly effective for complete deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.71 mmol) in anhydrous DCM (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Acid Addition: Add TFA (5.4 mL, 70.7 mmol, 15 equiv.) dropwise to the stirred solution over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline confirms the reaction is proceeding.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
TFA Removal: Add toluene (2 x 10 mL) and co-evaporate in vacuo to azeotropically remove residual TFA.[5] The product will be a viscous oil or semi-solid.
-
Isolation: Add cold diethyl ether (30 mL) to the residue and stir or sonicate vigorously. The product, cyclopentanone hydrazone trifluoroacetate salt, should precipitate as a solid.
-
Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Caption: General Experimental Workflow for Boc Deprotection.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative when a milder, less volatile acid is preferred.
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.71 mmol) in the 4M HCl/Dioxane solution (12 mL, 48 mmol, ~10 equiv.). Caution: This should be done in a fume hood as HCl gas may be released.
-
Reaction: Stir the solution at room temperature for 4 hours. A precipitate (the product salt) may form during the reaction.
-
Monitoring (Self-Validation): Periodically check the reaction's completeness by TLC. Take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Isolation: Upon completion, add diethyl ether (30 mL) to the reaction mixture to ensure complete precipitation of the product.
-
Final Product: Collect the cyclopentanone hydrazone hydrochloride salt by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any residual starting material and dioxane. Dry the white solid under high vacuum.
Conclusion
The deprotection of this compound is a critical transformation that is most reliably achieved using strong acidic methods. While TFA in DCM offers a rapid and forceful approach, HCl in dioxane provides a milder, often more selective alternative. The choice between these protocols should be guided by the specific requirements of the synthetic route, particularly the presence of other acid-sensitive functionalities. For all methods, diligent reaction monitoring is the key to ensuring a successful, high-yield outcome, transforming a standard protocol into a self-validating and trustworthy scientific procedure.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from J&K Scientific. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical. [Link]
-
Al-Ibraheem, R., & Al-Zoubi, R. M. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24425-24430. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 9(18), 20625-20633. [Link]
-
Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6527. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]
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- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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Large-Scale Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and scalable procedure, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical, field-proven advice.
Introduction
This compound is a vital building block in medicinal chemistry, primarily serving as a precursor for more complex molecular architectures. Its structural motif is found in a range of biologically active compounds, highlighting its importance in drug discovery programs.[1][2] The synthesis involves the condensation of tert-butyl carbazate with cyclopentanone, a reaction that, while straightforward in principle, presents unique challenges when scaled to industrial quantities. This application note addresses these challenges by providing a detailed, optimized protocol for large-scale production.
Reaction Mechanism and Principles
The formation of this compound is a classic condensation reaction between a hydrazine derivative and a ketone.[3] The reaction proceeds via nucleophilic attack of the terminal nitrogen of tert-butyl carbazate on the electrophilic carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[3] The reaction is typically carried out in a suitable solvent and may be catalyzed by a mild acid to enhance the electrophilicity of the carbonyl carbon.[3]
Safety First: Handling Hydrazine Derivatives
Extreme Caution is Advised. Hydrazine and its derivatives are classified as hazardous materials and are potentially carcinogenic.[4][5][6] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] An emergency safety shower and eyewash station should be readily accessible.[5] In case of skin contact, immediately flush with copious amounts of water.[8] For inhalation, move the individual to fresh air and seek immediate medical attention.[8] All waste materials must be disposed of in accordance with local, state, and federal regulations.[8]
Large-Scale Synthesis Protocol
This protocol is optimized for a multi-kilogram scale synthesis, focusing on process efficiency and product quality.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| tert-Butyl carbazate | >98% purity | Major Chemical Supplier |
| Cyclopentanone | Reagent Grade, >99% | Major Chemical Supplier |
| Ethanol | 200 Proof, Anhydrous | Major Chemical Supplier |
| Toluene | Anhydrous, >99.8% | Major Chemical Supplier |
| Sodium Sulfate (Anhydrous) | Granular, Reagent Grade | Major Chemical Supplier |
| 500 L Glass-Lined Reactor | With overhead stirrer, reflux condenser, and temperature probe | Pfaudler |
| 200 L Rotary Evaporator | With vacuum pump and chiller | Büchi |
| Filtration Apparatus | Nutsche filter or similar | (Specify based on lab setup) |
| Vacuum Oven | Capable of maintaining 40-50 °C | (Specify based on lab setup) |
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reactor Charging: In a 500 L glass-lined reactor, charge tert-butyl carbazate (e.g., 50.0 kg, 1 equivalent). Under a nitrogen atmosphere, add anhydrous ethanol (e.g., 250 L). Begin stirring and then add cyclopentanone (e.g., 35.0 kg, 1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the tert-butyl carbazate is consumed.
-
Initial Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the crude residue, add toluene (e.g., 200 L) and transfer the solution to a suitable separation vessel. Wash the organic layer with water (2 x 100 L) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (e.g., 10 kg). Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or semi-solid.
-
Purification: The crude product can be purified by recrystallization. A mixture of heptane and a minimal amount of toluene is often effective. Dissolve the crude product in a minimum amount of warm toluene and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, and then to 0-5 °C to induce crystallization.
-
Final Drying: Collect the crystals by filtration and dry them under vacuum at 40-50 °C to a constant weight.
Characterization and Quality Control
The purity and identity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. Key signals include the tert-butyl protons, cyclopentylidene protons, and the NH proton.[9][10] |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure.[10] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product should be observed. |
| Melting Point | A sharp melting point indicates high purity. |
| Purity (by HPLC) | >98% |
Discussion of Key Process Parameters
-
Solvent Selection: Ethanol is a suitable solvent for this reaction due to its ability to dissolve both reactants and its appropriate boiling point for the reaction temperature. Toluene is used during the workup for its excellent ability to dissolve the product and its immiscibility with water.
-
Stoichiometry: A slight excess of cyclopentanone is used to ensure the complete consumption of the more expensive tert-butyl carbazate.
-
Temperature Control: Maintaining the reaction at reflux ensures a sufficient reaction rate. During crystallization, slow cooling is crucial for the formation of large, pure crystals.
-
Purification Strategy: Recrystallization is an effective method for purifying the final product on a large scale, as it is generally more cost-effective and scalable than chromatographic methods.[11]
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the formation of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and production chemists can confidently produce this important pharmaceutical intermediate with high yield and purity.
References
- Vertex AI Search. (2015, October 6). Hydrazine Hydrate 7.
- Vertex AI Search.
- Santa Cruz Biotechnology. Hydrazine.
- Vertex AI Search. (2010, April 19).
- DTIC. Safety and Handling of Hydrazine.
- Benchchem. Application Notes and Protocols: The Reaction of tert-Butyl Carbazate with Aldehydes and Ketones in Organic Synthesis.
- Organic Syntheses. Carbazic acid, tert-butyl ester.
- Biosynth.
- PrepChem.com.
- Google Patents. (CN102911084A).
- The Versatility of Tert-Butyl Carbazate in Organic Synthesis Applic
- The Role of Tert-Butyl Carbazate in Modern Organic Synthesis. (2025, December 18).
- Google Patents. (CN101823986A).
- ResearchGate. Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)
- MDPI.
- CORE. (2022, November 7).
- PMC - NIH. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines.
- ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)
- SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- PubMed. Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one.
- PubMed. (2024, March 29). Covalent fragment-based drug discovery for target tractability.
- Chempedia - LookChem.
- ResearchGate. (2025, August 6). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
- PMC - PubMed Central.
- PubMed. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets.
- Organic Syntheses. tert-BUTYLAMINE.
- Supporting information for Task-specific ionic liquid and CO2 cocatalysed efficient hydr
- ResearchGate. (2025, August 7). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)
- Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry.
- VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)
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Application Notes & Protocols: Leveraging tert-Butyl 2-cyclopentylidenehydrazinecarboxylate as a Versatile Precursor for Bioactive Molecule Synthesis
Abstract: This guide provides a comprehensive overview of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a pivotal precursor in modern medicinal chemistry and drug development. We delve into its synthesis, explore its unique reactivity, and present detailed protocols for its application in constructing complex, biologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to effectively utilize this versatile building block. Key applications, including the synthesis of heterocyclic scaffolds and its potential as a direct therapeutic agent, are discussed with an emphasis on the causal logic behind experimental design and protocol execution.
Introduction: The Strategic Importance of a Multifunctional Precursor
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound emerges as a compound of significant interest due to the convergence of three structurally important features:
-
A Boc-Protected Hydrazine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the hydrazine moiety. Its stability under a wide range of conditions, coupled with its clean and straightforward removal under acidic conditions, allows for precise control over the reactivity of the nitrogen atoms.[1]
-
A Reactive Hydrazone Moiety: The carbon-nitrogen double bond (C=N) of the hydrazone is a versatile functional group, susceptible to various transformations including reduction, cycloaddition, and rearrangement reactions, making it a gateway to diverse molecular architectures.[2]
-
A Cyclopentane Scaffold: The cyclopentane ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, including prostaglandins and carbanucleosides.[3][4] Its incorporation into drug candidates can favorably influence conformational rigidity, lipophilicity, and metabolic stability.
This unique combination makes this compound not just an intermediate, but a strategic platform for the synthesis of novel bioactive compounds, from complex heterocycles to potential metabolic modulators.[5][6]
Synthesis and Characterization of the Precursor
The synthesis of this compound is a classic example of a condensation reaction, forming a stable N-Boc-hydrazone from its constituent carbonyl and hydrazine components.[1]
Reaction Mechanism and Scientific Rationale
The formation of the hydrazone proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen of tert-butyl carbazate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon and accelerating the reaction.[1]
-
Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable carbon-nitrogen double bond of the final hydrazone product.
Caption: Workflow for N-Boc-Hydrazone Synthesis.
Detailed Synthesis Protocol
Objective: To synthesize this compound from cyclopentanone and tert-butyl carbazate.
Materials:
-
Cyclopentanone (1.0 eq)
-
tert-Butyl carbazate (CAS 870-46-2) (1.05 eq)[7]
-
Ethanol (or Methanol), anhydrous
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (Round-bottom flask, condenser, etc.)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbazate (1.05 eq) and anhydrous ethanol (approx. 5 mL per mmol of cyclopentanone).
-
Stir the mixture until the tert-butyl carbazate is fully dissolved.
-
Add cyclopentanone (1.0 eq) to the solution in a single portion.
-
Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
-
Dry the purified product under vacuum to yield this compound.
Self-Validation & Characterization:
-
Yield: Typically >90%.
-
Appearance: White to off-white solid or a colorless oil.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the C=N bond and the presence of both the cyclopentyl and tert-butyl groups.
Application in the Synthesis of Bioactive Heterocycles: Pyrazolo[1,5-a]pyridines
N-Boc hydrazones are exceptionally useful precursors for constructing nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals.[8][9] One key application is the synthesis of substituted pyrazoles and their fused ring system analogues.
Rationale and Mechanism
The hydrazone moiety can act as a dinucleophile in cycloaddition reactions. For instance, reaction with an appropriate three-carbon electrophilic partner can lead to the formation of a five-membered pyrazole ring. The Boc group can be strategically removed in situ or in a subsequent step to facilitate cyclization.
Caption: General scheme for pyrazole synthesis.
Protocol: Synthesis of a Cyclopentyl-Fused Pyrazole Derivative
Objective: To demonstrate the use of this compound in the synthesis of a novel pyrazole-containing scaffold.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (or other suitable 1,3-dielectrophile) (1.0 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol with stirring.
-
Add malononitrile (1.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target cyclopentyl-fused pyrazole derivative.
Scientist's Note: The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene compound (malononitrile), generating the nucleophile required to attack the hydrazone and initiate the cyclization cascade.
Expected Bioactivity: Many pyrazole derivatives exhibit a wide range of biological activities. The synthesized compounds should be evaluated for potential activities based on their structural similarity to known therapeutic agents.
| Compound Class | Reported Biological Activities |
| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer, Antiviral |
| Fused Pyrazoles | Kinase inhibitors, CNS agents, Antimicrobial |
Direct Bioactivity: A Potential Agonist for Metabolic Regulation
Beyond its role as a synthetic intermediate, there is evidence to suggest that this compound itself may possess intrinsic biological activity. It has been identified as a potential agonist for human liver receptors with a pharmacokinetic profile similar to endogenous tyrosine kinase ligands.[6]
Therapeutic Implications
Tyrosine kinases are crucial enzymes involved in cellular signaling pathways that regulate metabolism, growth, and development. Agonists that can modulate these pathways have significant therapeutic potential for treating diseases such as type II diabetes and certain cancers.[6] The structure of this compound can be systematically modified to optimize its potency and pharmacokinetic properties, such as hydrophobicity and lipophilicity, to enhance its therapeutic efficacy.[6]
Caption: Conceptual pathway of agonist activity.
Protocol for Analog Synthesis for SAR Studies
Objective: To create a small library of analogs based on the parent structure for Structure-Activity Relationship (SAR) studies. This protocol details the synthesis of an analog using cyclohexanone instead of cyclopentanone.
Procedure:
-
Follow the protocol outlined in Section 2.2 , substituting cyclopentanone with an equimolar amount of cyclohexanone.
-
Vary the reaction time and purification method as needed based on the properties of the new substrate.
-
Similarly, substitute other cyclic or acyclic ketones (e.g., 4-methylcyclohexanone, acetone, 2-butanone) to explore the impact of the R-group on biological activity.
-
Characterize each new analog thoroughly using NMR and Mass Spectrometry.
-
Submit the synthesized analogs for biological screening to determine their efficacy as tyrosine kinase agonists.
Data Presentation for SAR:
| Analog Precursor | R-Group | Expected Lipophilicity (LogP) | Biological Activity (IC₅₀) |
| Cyclopentanone | Cyclopentyl | (Baseline) | (To be determined) |
| Cyclohexanone | Cyclohexyl | Higher | (To be determined) |
| Acetone | Isopropyl | Lower | (To be determined) |
| 4-Phenylcyclohexanone | 4-Phenylcyclohexyl | Significantly Higher | (To be determined) |
Summary and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the tunable reactivity of its Boc-protected hydrazone and the favorable properties of its cyclopentane ring, provides a reliable platform for generating novel bioactive molecules. Future research will likely focus on expanding its use in asymmetric catalysis, developing novel cycloaddition methodologies to access more complex heterocyclic systems, and further exploring its potential as a direct therapeutic agent through targeted analog synthesis and advanced biological screening.
References
-
ResearchGate. (n.d.). Bioactive natural compounds containing the cyclopentanones core structure. [Image]. Available at: [Link]
-
Kuznetsov, V. V., & Shcherbakov, A. M. (2023). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PubMed Central. Available at: [Link]
-
MDPI. (2023). From Traditional Medicinal Plant to Modern Pharmacotherapy: A Comprehensive Review of the Bioactive Compounds and Health Applications of Eucommia ulmoides. Available at: [Link]
-
ResearchGate. (n.d.). Examples of bioactive molecules and natural products containing aminocyclopentane skeletons. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Representative bioactive molecules containing fused pyrrolidine and cyclopentane moieties. [Image]. Available at: [Link]
-
Aly, A. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC. Available at: [Link]
-
MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of Tert-Butyl Carbazate (CAS 870-46-2) in Advanced Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]
-
Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. biosynth.com [biosynth.com]
- 7. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. medicopublication.com [medicopublication.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl 2-cyclopentylidenehydrazinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview and Principles
The formation of this compound is a condensation reaction between cyclopentanone and tert-butyl carbazate.[1] This reaction is fundamental in organic synthesis, producing a stable N-Boc-protected hydrazone. These hydrazones are versatile intermediates, particularly in pharmaceutical development, where the hydrazone moiety is a key structural motif in many biologically active compounds.[1]
The reaction proceeds through the nucleophilic addition of the terminal nitrogen of tert-butyl carbazate to the electrophilic carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) of the hydrazone.[1] The process is typically catalyzed by a mild acid.
Reaction Scheme
Caption: General synthesis of the target hydrazone.
Reaction Mechanism Explained
The reaction is acid-catalyzed, as protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, the pH must be carefully controlled; a pH that is too low (typically below 3) will protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction.[2] The optimal pH range is generally between 4 and 6.[3][4]
Caption: Key steps in the acid-catalyzed reaction mechanism.
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials
-
Cyclopentanone (1.0 eq)
-
tert-Butyl carbazate (1.05 eq)
-
Ethanol (or Methanol), reagent grade
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography/recrystallization (e.g., Hexane, Ethyl Acetate)
Workflow Diagram
Caption: Standard experimental workflow from setup to analysis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and tert-butyl carbazate (1.05 eq) in ethanol (approx. 5-10 mL per gram of cyclopentanone).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to achieve a mildly acidic pH (4-6).
-
Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC). The reaction is complete when the cyclopentanone spot has been consumed. A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexane.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[3]
Frequently Asked Questions (FAQs)
Q1: Why is a slight excess of tert-butyl carbazate used? A: Using a slight excess of the hydrazine component helps to drive the reaction to completion and can minimize the formation of the azine side product, which results from the reaction of the hydrazone product with a second molecule of cyclopentanone.[3]
Q2: What is the optimal pH for this reaction and why? A: The optimal pH is mildly acidic, typically between 4 and 6.[3][4] This pH is sufficient to protonate the carbonyl group of cyclopentanone, making it a better electrophile, but not so acidic that it protonates the nucleophilic nitrogen of tert-butyl carbazate, which would render it unreactive.[2]
Q3: Can I run this reaction at room temperature? A: While the reaction can proceed at room temperature, it is often significantly slower. Heating to reflux increases the reaction rate, leading to shorter completion times. For sterically hindered ketones, heating is almost always necessary.[2]
Q4: How do I properly monitor the reaction with TLC? A: Spot three lanes on a TLC plate: one for your starting material (cyclopentanone), one for the co-spot (cyclopentanone and reaction mixture), and one for the reaction mixture. As the reaction proceeds, you should see the cyclopentanone spot disappear from the reaction mixture lane and a new, typically lower Rf spot corresponding to the product appear.[3]
Q5: What are the key characterization signals to confirm my product? A: Key techniques include:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch from cyclopentanone (around 1740 cm⁻¹) and the appearance of a C=N stretch (around 1620-1650 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).[3]
-
¹H NMR Spectroscopy: You will see characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, 9H) and protons on the cyclopentyl ring. The N-H proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: A key signal to identify is the imine carbon (C=N), which will appear significantly downfield.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized product.[3]
Troubleshooting Guide
Encountering issues is a common part of research. This guide addresses the most frequent problems and provides logical, actionable solutions.
Troubleshooting Decision Tree
Sources
Common side reactions in the synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The formation of this compound is a classical condensation reaction between cyclopentanone and tert-butyl carbazate. While straightforward in principle, this reaction is governed by an equilibrium and is susceptible to specific side reactions that can impact yield and purity. This guide provides solutions to the most frequently encountered issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is low, and TLC/NMR analysis shows significant amounts of unreacted cyclopentanone and tert-butyl carbazate. What is the likely cause?
A1: This is a classic symptom of an incomplete reaction due to equilibrium limitations. Hydrazone formation is a reversible condensation reaction that produces one molecule of water for every molecule of product formed.
-
Causality: According to Le Châtelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the starting materials (cyclopentanone and tert-butyl carbazate), preventing the reaction from reaching completion.
-
Solution: Actively remove water from the reaction mixture. Several effective methods exist:
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture refluxes, the water-azeotrope is distilled off and collected in the trap, physically removing it from the reaction and driving the equilibrium forward.
-
Drying Agents: Add anhydrous drying agents like molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate directly to the reaction vessel. Molecular sieves are often preferred as they are less reactive.
-
Solvent Choice: Using a high-boiling solvent and elevated temperatures can help to drive off water as it is formed.
-
A general workflow for addressing low conversion is outlined below.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I've isolated a major byproduct with a molecular weight of 248.33 g/mol , which is higher than my product (198.26 g/mol ). What is this impurity?
A2: The most probable identity of this byproduct is cyclopentanone azine (C₁₀H₁₆N₂). This is a well-documented side product in reactions involving hydrazine and excess ketones or aldehydes.[1][2]
-
Mechanism of Formation: Azine formation occurs in a two-step process. First, the desired hydrazone is formed. This hydrazone then acts as a nucleophile and reacts with a second molecule of cyclopentanone, followed by elimination of another water molecule. This side reaction is particularly favored if:
-
Cyclopentanone is used in stoichiometric excess.
-
The reaction is run for an extended period under conditions that favor further condensation.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use tert-butyl carbazate as the limiting reagent or in a slight excess (e.g., 1.05 to 1.1 equivalents) relative to cyclopentanone.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of cyclopentanone. Stop the reaction once the starting ketone is consumed to prevent the slower formation of the azine.
-
Temperature Control: In some cases, running the reaction at a lower temperature can favor the formation of the initial hydrazone over the subsequent azine formation.
-
The mechanism for this side reaction is illustrated below.
Sources
Technical Support Center: Purification of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
Welcome to the technical support center for tert-Butyl 2-cyclopentylidenehydrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common purification challenges. Here, we move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can effectively troubleshoot and optimize your purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Question 1: What are the most likely impurities I'll encounter after synthesizing this compound?
Answer: The impurity profile is typically dictated by the reaction conditions and stoichiometry. The most common impurities include:
-
Unreacted Starting Materials: Excess tert-butyl carbazate or cyclopentanone. Due to its higher volatility, cyclopentanone may be partially removed during solvent evaporation, but tert-butyl carbazate is a common, more polar contaminant.
-
Azine Byproduct: The desired hydrazone product can react with a second molecule of cyclopentanone to form cyclopentylidene-N-(cyclopentylideneamino)amine, an azine. This occurs if there is an excess of the ketone.[1]
-
Water and Solvent Residue: The condensation reaction to form the hydrazone liberates water, which can promote hydrolysis if not removed.[1] Residual solvents from the reaction or workup are also common.
-
Hydrolysis Products: Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting ketone (cyclopentanone) and hydrazine (tert-butyl carbazate).[1] This is especially a risk during aqueous workups if the pH is not controlled.
Question 2: My final product is an oil, but I expected a solid. What went wrong and how can I purify it?
Answer: While some hydrazones are crystalline solids, obtaining an oil is a frequent issue, often due to residual impurities or the presence of E/Z isomers which can disrupt crystal lattice formation.[2]
-
Cause: The presence of residual solvent or unreacted starting materials can lower the melting point of your compound, causing it to appear as an oil. Even small amounts of impurities can act as a eutectic contaminant.
-
Solution: The most effective method for purifying an oily product is flash column chromatography. This technique separates compounds based on their polarity, allowing for the isolation of your target molecule from both more polar and less polar impurities.[3] After chromatography and complete removal of the solvent in vacuo, the purified product may solidify upon standing or cooling. If it remains an oil, it indicates that the pure compound is likely amorphous or has a very low melting point.
Question 3: How should I store the purified this compound?
Answer: The compound's stability is crucial for downstream applications. Like many hydrazones and Boc-protected compounds, it is sensitive to heat and acid.
-
Storage Conditions: Store the purified compound in a tightly-sealed container in a cool, dry, well-ventilated area.[4] For long-term storage, keeping it in a refrigerator or freezer at temperatures below 4°C is recommended to minimize degradation. Protect from moisture to prevent hydrolysis and from strong oxidizing agents.[4]
Question 4: What analytical techniques are best for assessing the purity of my final product?
Answer: A combination of techniques provides the most comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should appear as a single, well-defined spot. It is also used to optimize solvent systems for column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically effective for this type of molecule.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. Integration of the proton signals can provide a quantitative measure of purity when compared against a known internal standard (qNMR).[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like GC-MS can also identify volatile impurities.[5]
Part 2: Troubleshooting Purification Challenges
This section provides a problem-oriented guide to resolving specific issues you may face during purification.
Problem: Poor or No Separation During Column Chromatography
Your TLC shows distinct spots, but the column fails to separate them effectively.
Causality Analysis: Effective chromatographic separation depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).[7] If the eluent polarity is too high, all compounds will travel with the solvent front (low Rf on TLC, fast elution). If it's too low, all compounds will remain adsorbed to the silica (high Rf on TLC, slow or no elution).
Troubleshooting Workflow:
Sources
Technical Support Center: Overcoming Low Yields in Hydrazone Formation with Cyclopentanone
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the formation of hydrazones, specifically when using cyclopentanone as a substrate. Here, we will dissect the common issues and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance your reaction outcomes.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you quickly identify the root cause of poor yields in your cyclopentanone-hydrazone synthesis and implement effective solutions.
Q1: My reaction has stalled, and TLC analysis shows significant amounts of unreacted cyclopentanone and hydrazine. What's the likely cause?
A1: The most probable cause is an unfavorable reaction equilibrium. Hydrazone formation is a reversible condensation reaction.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal: The most effective strategy is to actively remove water as it forms. The use of a Dean-Stark apparatus is highly recommended for this purpose.[2][3][4][5] This glassware, used in conjunction with a reflux condenser, physically separates the water from the reaction mixture, driving the reaction to completion.
-
Drying Agents: If a Dean-Stark apparatus is not feasible, consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. However, this is generally less efficient than azeotropic removal of water.
Q2: I'm observing the formation of multiple side products, leading to a complex reaction mixture and low yield of the desired hydrazone. What are these side products and how can I prevent them?
A2: The primary side reactions to consider are azine formation and self-aldol condensation of cyclopentanone.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with another molecule of cyclopentanone.[6][7] This is more prevalent when an excess of the ketone is used.
-
Self-Aldol Condensation: Cyclopentanone is prone to self-condensation, especially under acidic or basic conditions, to form dimer and trimer products.[8][9][10][11]
Preventive Measures:
-
Stoichiometry Control: Use a 1:1 molar ratio of cyclopentanone to the hydrazine derivative to minimize azine formation.[1] A slight excess (1.05 to 1.1 equivalents) of the hydrazine can sometimes be beneficial.
-
Controlled Catalyst Addition: While acid catalysis is often necessary, excessive amounts can promote self-condensation.[8][10] Use a catalytic amount of a mild acid like acetic acid.[7][12]
-
Temperature Management: Higher temperatures can accelerate side reactions.[9] If possible, run the reaction at a lower temperature for a longer duration.
Q3: The reaction is sluggish, and even after prolonged reaction times, the yield is poor. What factors could be limiting the reaction rate?
A3: Several factors can contribute to slow reaction kinetics, including steric hindrance, improper pH, and solvent effects.
-
Steric Hindrance: While cyclopentanone itself is not exceptionally bulky, substituted hydrazines can present significant steric challenges, slowing down the initial nucleophilic attack.[13][14]
-
pH Optimization: The reaction rate is highly pH-dependent. The rate-limiting step, which is often the dehydration of the tetrahedral intermediate at neutral pH, is acid-catalyzed.[1][14][15] However, at very low pH, the hydrazine nucleophile can be protonated and rendered non-nucleophilic.[15] The optimal pH is typically in the mildly acidic range of 4-6.[16]
-
Solvent Polarity: The choice of solvent can influence both the reaction kinetics and the equilibrium position.[17] For less reactive ketones, more polar solvents can sometimes lead to slower reactions.[17]
Optimization Strategies:
-
Catalyst Screening: Experiment with different acid catalysts. While acetic acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as CeCl₃·7H₂O have been used effectively.[5]
-
Solvent Selection: Ethanol and methanol are common solvents.[7][18] Toluene or xylene are excellent choices when using a Dean-Stark trap as they form an azeotrope with water.[19]
-
Temperature Adjustment: A moderate increase in temperature can enhance the reaction rate, but this must be balanced against the potential for increased side product formation.
II. Frequently Asked Questions (FAQs)
This section provides deeper insights into the underlying principles of hydrazone formation with cyclopentanone and offers guidance on best practices for experimental design and execution.
Q4: Why is cyclopentanone sometimes considered a challenging substrate for hydrazone formation?
A4: While cyclopentanone is a five-membered ring, it possesses a degree of ring strain. This can influence its reactivity. Furthermore, the carbonyl group of cyclopentanone can be sterically less accessible compared to linear ketones, potentially slowing the initial nucleophilic attack by the hydrazine.[20] Additionally, as previously mentioned, its propensity for self-aldol condensation under certain conditions can complicate the reaction and reduce the yield of the desired hydrazone.[8][9]
Q5: What is the detailed mechanism of acid-catalyzed hydrazone formation, and how does it inform experimental design?
A5: Understanding the mechanism is key to optimizing the reaction. The process involves two main stages:
-
Nucleophilic Addition: The nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of cyclopentanone. This is often preceded by protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. This step forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then dehydrated to form the hydrazone. This step is typically the rate-limiting step and is accelerated by the acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (water).[14][15]
This mechanism highlights the dual role of the acid catalyst: it activates the ketone but can also deactivate the hydrazine nucleophile if the pH is too low.[15] This underscores the importance of careful pH control.
Q6: I have successfully formed the hydrazone, but I'm struggling with its purification. What are the recommended methods?
A6: The purification strategy will depend on the physical properties of your specific hydrazone derivative.
-
Recrystallization: This is often the most effective method for purifying solid hydrazones.[16] The key is to find a suitable solvent or solvent system in which the hydrazone is soluble at high temperatures but sparingly soluble at room temperature or below.[16] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[16][21]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[16][22] The choice of eluent will depend on the polarity of the hydrazone.
-
Precipitation: In some cases, particularly with charged hydrazones, the product may precipitate directly from the reaction mixture upon cooling or with the addition of a non-polar solvent like diethyl ether.[22]
Q7: Are there alternative, "greener" methods for hydrazone synthesis that avoid the use of large volumes of organic solvents?
A7: Yes, mechanochemical synthesis, or grinding, is an emerging environmentally friendly alternative to traditional solution-based methods.[23][24] This technique involves grinding the solid reactants together, often with a small amount of a liquid additive (liquid-assisted grinding). Mechanochemical methods can offer several advantages, including significantly shorter reaction times, higher yields, and a drastic reduction in solvent waste.[24]
III. Experimental Protocols & Data
Optimized Protocol for Cyclopentanone Hydrazone Synthesis using a Dean-Stark Apparatus
Materials:
-
Cyclopentanone
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and the hydrazine derivative (1.05 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the cyclopentanone.
-
Add a catalytic amount of p-TsOH (0.01-0.05 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the limiting reagent.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions and Yields
| Catalyst | Solvent | Water Removal Method | Typical Reaction Time | Typical Yield |
| Acetic Acid | Ethanol | None | 4-12 hours | 40-60% |
| p-TsOH | Toluene | Dean-Stark | 2-6 hours | >85% |
| None | Methanol | Reflux | >24 hours | <30% |
Troubleshooting Flowchart
Caption: Troubleshooting logic for low hydrazone yields.
IV. Reaction Mechanism Visualization
Caption: Acid-catalyzed hydrazone formation mechanism.
V. References
-
Friscic, T. (2012). Mechanochemistry: A New Direction for Synthesis. Royal Society of Chemistry. [Link]
-
da Silveira Pinto, L. S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Ledesma, G. N., et al. (2020). Factors Determining Selectivity of Acid- and Base-Catalyzed Self- and Cross-Condensation of Acetone and Cyclopentanone. ACS Catalysis. [Link]
-
Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. [Link]
-
Alcrut. (n.d.). Synthesis and Evaluation of Hydrazones. [Link]
-
MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]
-
ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst 15. [Link]
-
ResearchGate. (n.d.). Self-aldol condensation of cyclopentanone. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]
-
Lattenero, S., et al. (2019). Chemical modification of proteins with photocleavable groups. Methods in Enzymology. [Link]
-
Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. [Link]
-
University of York. (n.d.). Dean Stark Trap. [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]
-
ResearchGate. (n.d.). How to purify hydrazone? [Link]
-
PrepChem. (n.d.). Preparation of cyclopentanone hydrazone. [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2023). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. [Link]
-
Google Patents. (n.d.). Purification of cyclopentanone.
-
Pearson+. (n.d.). How do steric effects influence the formation of hydrates in compounds like cyclopentanone? [Link]
-
Google Patents. (n.d.). The purification method of cyclopentanone.
-
ACS Publications. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters. [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Link]
-
Filo. (2025). What is the action of hydrazine on cyclopentanone in the presence of KOH and ethylene glycol? [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Journal of the Chemical Society. (1964). 750. Studies on Girard-hydrazones. Part I. Kinetic study on the hydrolysis of the Girard-hydrazone of cyclopentanone. [Link]
-
LJMU Research Online. (n.d.). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Grokipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Filo. (2025). Write the product formed when cyclopentanone reacts with NH₂-NH₂. [Link]
-
National Institutes of Health. (n.d.). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. [Link]
-
MDPI. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. [Link]
-
National Institutes of Health. (2021). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. [Link]
-
Sciencemadness Discussion Board. (2020). Dean Stark without Dean Stark.... almost quantitative. [Link]
-
ResearchGate. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
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- 14. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Stability of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate under acidic and basic conditions
Welcome to the technical support center for tert-butyl 2-cyclopentylidenehydrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing both explanations and actionable solutions.
Question: I'm observing unexpected cleavage of my compound during an aqueous acidic workup. How can I prevent this product loss?
Answer:
This is a common issue stemming from the inherent acid lability of both the tert-butoxycarbonyl (Boc) protecting group and the hydrazone bond. Standard aqueous acidic washes (e.g., with 1M HCl) are often sufficient to initiate hydrolysis, leading to the decomposition of your target molecule.[1][2][3] The mechanism involves protonation of the carbamate's carbonyl oxygen or the hydrazone's imine nitrogen, which facilitates cleavage.[1][4]
To mitigate this, a milder workup procedure is necessary to neutralize the reaction mixture without causing significant degradation.
Recommended Protocol: Mild Bicarbonate Workup
-
Initial Quench: Cool your reaction mixture in an ice bath to slow down any ongoing reactions.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Be cautious, as CO₂ evolution may cause pressure buildup. Gently swirl the funnel until effervescence ceases.
-
Extraction: Shake the separatory funnel to partition the components. Allow the layers to separate and collect the organic layer.
-
Aqueous Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40°C).
Self-Validation: Monitor the integrity of your compound before and after the workup using Thin Layer Chromatography (TLC) or LC-MS to ensure the protocol is effective for your specific substrate.
Question: My compound is streaking and decomposing during purification by silica gel chromatography. What is happening and what is the solution?
Answer:
Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and can act as a Brønsted acid catalyst, promoting the hydrolysis of your acid-sensitive compound directly on the column. This leads to the streaking of polar decomposition products (like cyclopentanone and tert-butyl carbazate) and significant loss of your desired product.[1][5]
To circumvent this, you must neutralize the silica gel or use an alternative, less acidic stationary phase.
Protocol: Purification on Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or petroleum ether).
-
Neutralization: Add 1-2% triethylamine (NEt₃) by volume to the slurry. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of NEt₃.
-
Packing: Gently swirl the slurry for a few minutes and then pack your column as usual.
-
Elution: Prepare your mobile phase with a small amount of triethylamine (e.g., 0.1-0.5% v/v) to maintain the neutral environment throughout the separation.
-
Loading and Elution: Load your crude product and elute with the base-treated solvent system.
-
Monitoring: Collect fractions and monitor by TLC. Combine the fractions containing your pure product and concentrate under reduced pressure. Note that residual triethylamine will also be present and may need to be removed by further co-evaporation with a suitable solvent if it interferes with subsequent steps.
Alternative: If neutralization is insufficient, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 column, which are more compatible with acid-sensitive compounds.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving decomposition issues.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The compound is generally stable under neutral and basic conditions at room temperature.[6] It is, however, highly susceptible to degradation under acidic conditions. The Boc group is designed to be removed with acid, and the hydrazone linkage itself is prone to acid-catalyzed hydrolysis.[3][7] Thermal stability is also a consideration; prolonged heating, especially in the presence of trace acids, can lead to decomposition.[8]
Q2: Under what specific acidic conditions will the compound decompose?
A2: Decomposition can occur under a wide range of acidic conditions, from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids or even acidic surfaces like silica gel.[2][9] The rate of decomposition depends on the acid strength, temperature, and solvent.
Table 1: Common Acidic Reagents and Conditions for Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂ or neat, 0°C to RT | Fast and efficient. Volatile, but corrosive. |
| HCl in Dioxane/Ether | 2-4 M solution, 0°C to RT | Provides the amine hydrochloride salt directly. |
| Formic Acid | Neat, RT | Milder than TFA or HCl. |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂, RT | A Lewis acid option, can offer different selectivity.[9] |
| Phosphoric Acid | Various conditions | Another Brønsted acid alternative.[2] |
Q3: Is the compound stable to common bases?
A3: Yes, this compound is stable to a wide array of common organic and inorganic bases. The Boc protecting group is specifically designed to be stable to basic and nucleophilic conditions, which allows for orthogonal protection strategies.[1][6] Conditions it can typically withstand include:
-
Amine bases (e.g., triethylamine, DIPEA)
-
Aqueous hydroxides (e.g., NaOH, KOH) at moderate temperatures
-
Carbonates (e.g., K₂CO₃, Na₂CO₃)
However, extremely harsh basic conditions (e.g., strong non-nucleophilic bases like LDA at elevated temperatures) or prolonged heating in basic solutions may lead to unforeseen side reactions, though simple hydrolysis is not the primary concern.
Q4: What are the expected decomposition products under acidic conditions?
A4: Under acidic conditions, the molecule will hydrolyze at two points: the carbamate (Boc group) and the hydrazone C=N bond. This results in the formation of four smaller molecules.
Acid-Catalyzed Decomposition Pathway
Caption: Products formed from acid-catalyzed decomposition.
The Boc group fragments into carbon dioxide and isobutylene (which may be hydrated to tert-butanol depending on the conditions), while the hydrazone hydrolyzes back to cyclopentanone and hydrazine.[1]
Q5: How should I store this compound to ensure its long-term stability?
A5: Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store in a refrigerator or freezer (-20°C is recommended for long-term storage).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and acidic gases from the air.
-
Form: Store as a neat solid. Avoid long-term storage in solution.
-
Solvents: If a solution is required for a short period, use dry, aprotic solvents like dichloromethane, THF, or toluene. Avoid protic solvents like methanol or ethanol, as they can participate in solvolysis, especially if trace acids are present.
References
-
Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
Organic Chemistry (YouTube Channel). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
MDPI. A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection. [Link]
-
Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
National Institutes of Health (NIH). Hydrolytic Stability of Hydrazones and Oximes - PMC. [Link]
-
Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]
-
PubChem. tert-Butyl carbazate. [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
- Google Patents. Method for the hydrolysis of hydrazones.
-
National Institutes of Health (NIH). LC-UV/MS methods for the analysis of prochelator - boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) and its active chelator salicylaldehyde isonicotinoyl hydrazone (SIH) - PMC. [Link]
-
Ivan Huc Research Group. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
National Library of Medicine. Investigation of the stability of aromatic hydrazones in plasma and related biological material. [Link]
-
MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]
-
Journal of the Turkish Chemical Society. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. [Link]
Sources
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- 4. m.youtube.com [m.youtube.com]
- 5. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. raineslab.com [raineslab.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Removal of Unreacted tert-Butyl Carbazate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of unreacted tert-butyl carbazate from reaction mixtures. As a widely used reagent in organic synthesis, particularly for the formation of N-Boc-protected hydrazones, its efficient removal is crucial for obtaining pure products.[1][2] This document provides in-depth technical guidance on various purification strategies.
Understanding the Challenge: Properties of tert-Butyl Carbazate
Effective removal of any unreacted starting material begins with a thorough understanding of its physicochemical properties. Tert-butyl carbazate is a white to pale yellow solid with a relatively low melting point.[3][4] Its properties dictate the most suitable purification methods.
| Property | Value | Implication for Removal |
| Molecular Weight | 132.16 g/mol [5] | Relatively low, making it potentially volatile under high vacuum. |
| Melting Point | 39-42 °C[3][4] | Can exist as a low-melting solid or an oil, influencing handling. |
| Boiling Point | 63-65 °C @ 0.1 mmHg[3][4] | Distillable under vacuum, but may co-distill with some products. |
| Solubility | Soluble in ethanol, methanol, acetone, and other organic solvents; limited solubility in water.[6][7][8] | Key for selecting appropriate extraction and crystallization solvents. |
| pKa (Predicted) | 10.74 ± 0.20[3][6] | The basic nature of the hydrazine moiety allows for acid-base extraction. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the removal of tert-butyl carbazate.
FAQ 1: My product is neutral. What is the simplest method to remove tert-butyl carbazate?
Answer: For neutral products, an acidic wash (extractive workup) is the most straightforward and efficient method. The basic hydrazine nitrogen of tert-butyl carbazate can be protonated by a dilute acid, rendering it water-soluble and allowing for its removal into the aqueous phase.
Troubleshooting Guide: Acidic Wash
Issue: Residual tert-butyl carbazate is still present in the organic layer after an acidic wash.
-
Possible Cause 1: Incomplete Protonation. The concentration or volume of the acid wash may be insufficient to protonate all the unreacted tert-butyl carbazate.
-
Possible Cause 2: Emulsion Formation. Emulsions can trap the protonated tert-butyl carbazate in the organic layer.
-
Possible Cause 3: Product is slightly basic. If your product has some basic character, it may also be extracted into the acidic aqueous layer, leading to yield loss.
-
Solution: Monitor the pH of the aqueous layer after each wash. If the product is acid-sensitive or slightly basic, consider using a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) solution.
-
Experimental Protocol: Acidic Wash for a Neutral Product
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.[11]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[9][10]
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl two more times.
-
Wash the organic layer with brine to remove residual water.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]
-
Filter and concentrate the organic layer to obtain the purified product.
Diagram: Logic for Acidic Wash
Caption: Workflow for removing tert-butyl carbazate via acidic wash.
FAQ 2: My product is acid-sensitive. How can I remove tert-butyl carbazate without using acid?
Answer: If your product is sensitive to acid, you have several alternative strategies: chromatography, crystallization, or using a chemical scavenger.
Troubleshooting Guide: Non-Acidic Removal Methods
A. Flash Column Chromatography
Issue: Poor separation between the product and tert-butyl carbazate on the column.
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating the two compounds.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation (a significant ΔRf value) between your product and tert-butyl carbazate.
-
B. Crystallization
Issue: The product and tert-butyl carbazate co-crystallize.
-
Possible Cause: Similar Crystal Packing or Solubility. The two compounds may have similar affinities for the crystal lattice.
-
Solution: Experiment with different crystallization solvents or solvent mixtures.[12] A solvent system where the product has low solubility at cold temperatures and tert-butyl carbazate remains soluble is ideal. Sometimes, a multi-solvent system (e.g., dissolving in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexane) can induce selective crystallization.[13]
-
C. Chemical Scavenging
Issue: The scavenger or its byproduct is difficult to remove.
-
Possible Cause: Poor Selection of Scavenger.
-
Solution: Choose a scavenger that forms a byproduct with significantly different properties from your product. For example, using a polymer-bound aldehyde scavenger. The resulting hydrazone is attached to the solid support and can be easily removed by filtration.
-
Experimental Protocol: Chemical Scavenging with an Aldehyde
Rationale: Tert-butyl carbazate readily reacts with aldehydes to form N-Boc-hydrazones.[1] By choosing an aldehyde that forms a hydrazone with properties very different from the desired product, this method allows for easy separation.
-
After the primary reaction is complete, add a slight excess (1.1-1.5 equivalents relative to the unreacted tert-butyl carbazate) of a simple aldehyde (e.g., benzaldehyde) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the consumption of tert-butyl carbazate by TLC or LC-MS.
-
Once the scavenging reaction is complete, proceed with a standard workup. The resulting benzaldehyde N-Boc-hydrazone will have different polarity and chromatographic behavior than the starting carbazate, facilitating its removal by chromatography or extraction.
Diagram: Scavenging Workflow
Caption: Chemical scavenging of tert-butyl carbazate.
Method Selection Guide
The optimal removal strategy depends on the properties of your desired product.
| Product Property | Recommended Primary Method | Alternative Methods | Key Considerations |
| Neutral, Acid-Stable | Acidic Wash | Chromatography, Crystallization | Acidic wash is fast, scalable, and cost-effective. |
| Acid-Sensitive | Chromatography | Crystallization, Chemical Scavenging | Requires careful optimization of the stationary and mobile phases. |
| Basic | Chromatography | Crystallization | An acidic wash will likely result in product loss to the aqueous layer. |
| High Boiling Point | Acidic Wash, Chromatography, Crystallization | Distillation (of tert-butyl carbazate) | Distillation is only feasible if the product is non-volatile. |
References
-
Fengchen Group Co., Ltd. (n.d.). T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2. [Link]
-
ChemBK. (2024, April 9). tert-Butyl carbazate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). The Role of Tert-Butyl Carbazate in Modern Organic Synthesis. [Link]
-
PubChem. (n.d.). tert-Butyl carbazate. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup Tips. [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 8. T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 13. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
Preventing byproduct formation in cyclopentylidenehydrazine synthesis
Welcome to the technical support center for the synthesis of cyclopentylidenehydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and preventing the formation of unwanted byproducts. Our goal is to provide you with the expertise and validated protocols necessary to achieve high-purity yields consistently.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for cyclopentylidenehydrazine?
The most direct and common method for synthesizing cyclopentylidenehydrazine (also known as cyclopentanone hydrazone) is through the nucleophilic addition-elimination reaction between cyclopentanone and hydrazine.[1] This reaction is typically performed by treating cyclopentanone with hydrazine hydrate, often in a solvent like ethanol. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the hydrazone.[2] This synthesis is the foundational step for the Wolff-Kishner reduction, which further converts the hydrazone to cyclopentane under basic conditions.[3][4]
Q2: What is the most common byproduct in this synthesis, and why does it form?
The most prevalent byproduct is cyclopentanone azine (also known as cyclopentylideneazine or 1,2-dicyclopentylidenehydrazine).[5] Azines are compounds that result from the reaction of two carbonyl molecules with one hydrazine molecule.[6]
The formation of cyclopentanone azine occurs when the desired product, cyclopentylidenehydrazine, reacts with a second molecule of cyclopentanone present in the reaction mixture. Alternatively, it can form if both ends of the hydrazine molecule react with a cyclopentanone molecule. This side reaction is particularly favorable if the concentration of cyclopentanone is significantly higher than that of hydrazine or if the reaction conditions allow for the further reaction of the initially formed hydrazone.[7]
Q3: How can I reliably detect the presence of the cyclopentanone azine byproduct?
A combination of chromatographic and spectroscopic methods is essential for unambiguous identification:
-
Thin-Layer Chromatography (TLC): The azine is less polar than the hydrazone due to the absence of the -NH2 group. It will, therefore, have a higher Rf value on a silica gel TLC plate compared to the desired product. This allows for rapid, qualitative monitoring of the reaction's progress.
-
Mass Spectrometry (MS): This is a definitive method. Cyclopentylidenehydrazine has a molecular weight of approximately 98.15 g/mol .[8] The cyclopentanone azine byproduct will have a molecular mass corresponding to two cyclopentanone units minus two water molecules, plus a hydrazine bridge (C10H16N2), which is approximately 164.26 g/mol .
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The key difference is the disappearance of the characteristic broad singlet for the -NH2 protons of the hydrazone. The signals for the aliphatic protons on the cyclopentyl rings will also show distinct chemical shifts and integration values corresponding to the symmetrical azine structure.
-
¹³C NMR: The chemical shift of the C=N carbon will differ between the hydrazone and the more conjugated azine.
-
Q4: What is the general strategy to minimize cyclopentanone azine formation?
The core principle is to manipulate the reaction equilibrium and kinetics to favor the formation of the 1:1 adduct (hydrazone) over the 2:1 adduct (azine). This is achieved by:
-
Controlling Stoichiometry: Using a molar excess of hydrazine relative to cyclopentanone. This ensures that a cyclopentanone molecule is more likely to encounter a hydrazine molecule than a cyclopentylidenehydrazine molecule, suppressing the formation of the azine.
-
Order of Addition: Slowly adding the cyclopentanone to the hydrazine solution. This maintains a high concentration of hydrazine throughout the reaction, minimizing the chance for a second cyclopentanone to react with the newly formed hydrazone.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low to moderate temperature (e.g., 0 °C to room temperature) can help control the reaction rate and may favor the kinetic product (hydrazone) over the thermodynamic product (azine).
Troubleshooting Guide
Problem: My yield of cyclopentylidenehydrazine is low, and I have a significant amount of a less polar, higher-boiling point impurity.
-
Likely Cause: You have likely formed a substantial amount of cyclopentanone azine. The azine is less polar and has a higher molecular weight, leading to a higher boiling point and a higher Rf on TLC.
-
Mechanistic Explanation: This issue almost always stems from unfavorable stoichiometry. If cyclopentanone is in excess or added too quickly, it creates localized high concentrations, promoting the reaction of the desired hydrazone product with the excess ketone to form the azine byproduct.
Caption: Reaction pathways for cyclopentylidenehydrazine synthesis.
-
Solution:
-
Adjust Stoichiometry: Redesign the experiment to use a 1.5 to 2.0 molar excess of hydrazine hydrate.
-
Control Addition: Use a dropping funnel to add the cyclopentanone to the stirred hydrazine solution over 30-60 minutes while cooling the reaction vessel in an ice bath.
-
Purification: If the byproduct has already formed, it can be separated by fractional vacuum distillation. The desired hydrazone has a lower boiling point than the azine.
-
Problem: My reaction is complete according to TLC, but I'm struggling to isolate the pure product. It seems unstable.
-
Likely Cause: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid. Additionally, cyclopentylidenehydrazine is a liquid that can oxidize or degrade over time, especially at elevated temperatures or when exposed to air.[9]
-
Solution:
-
Workup Conditions: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic residues. Avoid strong acids.
-
Purification Method: For purification, prioritize vacuum distillation over atmospheric distillation to keep temperatures low. If the product is sensitive, flash column chromatography on silica gel that has been pre-treated with triethylamine (1-2% in the eluent) can be effective.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (≤ 4 °C) to improve its long-term stability.[9]
-
Optimized Experimental Protocols
Protocol 1: High-Purity Synthesis of Cyclopentylidenehydrazine
This protocol is optimized to minimize the formation of cyclopentanone azine.
Materials:
-
Hydrazine hydrate (~64-65% N2H4, 2.0 eq.)
-
Cyclopentanone (1.0 eq.)
-
Ethanol (as solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagent Charging: Charge the flask with hydrazine hydrate (2.0 eq.) and ethanol (approx. 3 mL per gram of cyclopentanone). Begin stirring and allow the solution to cool to 0-5 °C.
-
Controlled Addition: Add cyclopentanone (1.0 eq.) to the dropping funnel. Add the cyclopentanone dropwise to the stirred hydrazine solution over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be the major component, with minimal formation of the higher-Rf azine byproduct.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure cyclopentylidenehydrazine.
Data Summary for Product and Byproduct
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (approx.) | Key IR Bands (cm⁻¹) |
| Cyclopentylidenehydrazine | C₅H₁₀N₂ | 98.15 | Broad singlet ~5.0-5.5 ppm (2H, -NH₂) | ~3350, 3200 (N-H stretch), ~1640 (C=N stretch) | |
| Cyclopentanone Azine | C₁₀H₁₆N₂ | 164.26 | Absence of -NH₂ signal. Aliphatic signals integrate to 16H. | ~1650 (conjugated C=N stretch) |
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues during synthesis.
Caption: A workflow for troubleshooting cyclopentylidenehydrazine synthesis.
References
-
Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available at: [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective. Available at: [Link]
-
Filo. (2025). Write the product formed when cyclopentanone reacts with NH₂-NH₂. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Available at: [Link]
-
ResearchGate. (2011). Synthesis of New Azines in Various Reaction Conditions and Investigation of their Cycloaddition Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentylidenehydrazine. PubChem. Available at: [Link]
-
PubMed. (n.d.). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]
Sources
- 1. Question: Write the product formed when cyclopentanone reacts with NH\u20.. [askfilo.com]
- 2. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Cyclopentylidenehydrazine | C5H10N2 | CID 253276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Boc-Protected Hydrazones
Welcome to our dedicated technical support center for the synthesis of tert-butoxycarbonyl (Boc)-protected hydrazones. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-tested advice to navigate the common challenges encountered during this crucial chemical transformation. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the "why" behind each experimental step, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues that may arise during the synthesis of Boc-protected hydrazones. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in Boc-hydrazone synthesis can stem from several factors, including incomplete reaction, side reactions, or product decomposition. Identifying the root cause is key to optimizing your yield.
Underlying Causes & Solutions:
-
Incomplete Reaction: The formation of a hydrazone is a reversible condensation reaction. To drive the equilibrium towards the product, removal of the water by-product is essential.
-
Solution: Conduct the reaction in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus. Alternatively, the addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can be effective.
-
-
Sub-optimal pH: The rate of hydrazone formation is highly pH-dependent. The reaction is typically fastest in mildly acidic conditions (pH 4-5).[1] At lower pH, the Boc-hydrazine becomes protonated and non-nucleophilic, while at higher pH, the activation of the carbonyl group by acid catalysis is diminished.
-
Solution: Incorporate a catalytic amount of a mild acid, such as acetic acid or trifluoroacetic acid (TFA), into your reaction mixture.[2] The optimal amount should be determined empirically, typically starting with 5-10 mol%.
-
-
Steric Hindrance: Sterically hindered aldehydes or ketones will react more slowly.
-
Solution: Increase the reaction temperature and/or reaction time. The use of a more potent acid catalyst may also be beneficial. For particularly challenging substrates, consider microwave-assisted synthesis to accelerate the reaction.
-
-
Side Reactions: The primary side reaction of concern is the formation of an azine, where two equivalents of the carbonyl compound react with one equivalent of hydrazine.[3] This is more likely to occur if the aldehyde or ketone is used in large excess.
-
Solution: Use a stoichiometric ratio of the carbonyl compound and Boc-hydrazine, or a slight excess (1.1-1.2 equivalents) of the Boc-hydrazine.
-
Optimized Protocol for Improved Yield:
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or toluene) is added Boc-hydrazine (1.1 equiv).
-
Add a catalytic amount of acetic acid (0.1 equiv).
-
If using toluene, attach a Dean-Stark apparatus to the reaction flask to remove water azeotropically. If using other solvents, add activated 3Å molecular sieves.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the workup and purification.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I suppress these side reactions?
The formation of multiple products is a common issue, often arising from the reactivity of the starting materials and intermediates.
Common Side Products and Their Prevention:
-
Azine Formation: As mentioned previously, the reaction of the initially formed hydrazone with another molecule of the aldehyde or ketone leads to an azine.[3]
-
Prevention: Maintain a strict 1:1 or 1:1.1 stoichiometry of the carbonyl compound to Boc-hydrazine.
-
-
Over-alkylation/arylation of Hydrazine: If you are synthesizing a substituted Boc-hydrazine prior to the condensation, over-reaction can occur.
-
Prevention: Carefully control the stoichiometry of your reagents and reaction conditions during the synthesis of the substituted Boc-hydrazine.
-
-
Decomposition of Boc-Hydrazone: Boc-protected hydrazones can be sensitive to strong acids and high temperatures, leading to decomposition.[4][5]
-
Prevention: Use mild acid catalysts and avoid excessive heating. During workup, neutralize any strong acids promptly.
-
-
Formation of Isomers: The resulting Boc-hydrazone can exist as E/Z isomers around the C=N double bond.[6] While not technically a side product, the presence of both isomers can complicate purification and characterization.
-
Management: Often, one isomer is thermodynamically more stable and will be the major product. The ratio of isomers can sometimes be influenced by the solvent and reaction temperature. Purification by column chromatography may separate the isomers.
-
Q3: My Boc-protected hydrazone is difficult to purify. What strategies can I employ?
Purification challenges often arise from the polarity of the product, the presence of unreacted starting materials, or closely related side products.
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good quality crystals. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane mixtures.
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the standard method.
-
Solvent System Selection: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The polarity of your Boc-hydrazone will depend on the nature of the aldehyde or ketone used.
-
TLC Analysis: Before running a column, carefully analyze your reaction mixture by TLC to determine an appropriate solvent system that provides good separation between your product and impurities.
-
-
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction during the workup can simplify the purification. However, be cautious with the use of strong acids, which can cleave the Boc protecting group.[7]
General Workup and Purification Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, it may be the desired product. Filter and wash with a cold solvent.
-
If no solid forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Q4: How can I confirm the successful synthesis and purity of my Boc-protected hydrazone?
Proper characterization is crucial to confirm the identity and purity of your product.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic singlet of the Boc group protons around 1.4-1.5 ppm. The N-H proton of the hydrazone will typically appear as a broad singlet. The chemical shifts of the protons from the aldehyde/ketone moiety will be shifted compared to the starting material. The presence of E/Z isomers may be indicated by two sets of signals for some protons.[6][8]
-
¹³C NMR: The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.[9]
-
-
Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the Boc group (around 1700-1740 cm⁻¹), and the C=N stretch of the hydrazone (around 1600-1650 cm⁻¹).[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
| Technique | Key Observables for Boc-Protected Hydrazone |
| ¹H NMR | Singlet at ~1.4-1.5 ppm (9H, Boc group), Broad singlet for N-H |
| ¹³C NMR | Signal at ~155 ppm (C=O of Boc), Signal at ~80 ppm (quaternary C of Boc) |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretch (~1700-1740 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹) |
| MS | Correct molecular ion peak |
Q5: My Boc-protected hydrazone appears to be unstable during storage or subsequent reaction steps. What are the stability considerations?
Boc-protected hydrazones have specific stability profiles that need to be considered.
Stability and Decomposition Pathways:
-
Acid Lability: The Boc group is notoriously sensitive to acid and will be cleaved under strongly acidic conditions to reveal the free hydrazine.[4][5] This is a common deprotection strategy but can be an undesired side reaction if not intended.
-
Mitigation: Avoid exposure to strong acids during workup, purification, and subsequent reactions unless deprotection is the goal.
-
-
Hydrolytic Instability: The hydrazone bond itself is susceptible to hydrolysis, especially under acidic conditions, which will revert the molecule back to the Boc-hydrazine and the carbonyl compound.[10][11] The stability is generally greater than that of imines but can be a concern in aqueous acidic media.[12]
-
Mitigation: Store the purified Boc-hydrazone in a dry, cool, and dark place. For reactions in aqueous media, carefully control the pH.
-
-
Plasma Instability: For drug development professionals, it is important to note that some hydrazones can be unstable in plasma due to enzymatic or chemical hydrolysis.[12][13]
-
Consideration: If the intended application is biological, the stability of the hydrazone linker in relevant biological media should be assessed.
-
Experimental Workflows and Diagrams
To provide a clearer visual representation of the key processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and purification of Boc-protected hydrazones.
Caption: A logical troubleshooting tree for common issues in Boc-hydrazone synthesis.
References
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
- Zhang, Y., et al. (2020). Strategies for deoxygenation of aldehydes and ketones with hydrazine.
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
ResearchGate. (n.d.). Synthesis of monoalkylated bis-BOC protected hydrazines 9. [Link]
-
Grzegorz, M., et al. (2017). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters, 19(21), 5848-5851. [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(82), 51999-52013. [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 643-649. [Link]
-
Hussain, A., et al. (2020). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 25(23), 5738. [Link]
-
Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 643-649. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the hydrazones A) 1‐E, B) 1‐Z, and C) 1‐Me. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
-
Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212. [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). [Link]
-
Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]
-
Crisalli, P., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 77(17), 7473-7481. [Link]
-
Reddit. (2022). Formation of tosylhydrazones. [Link]
-
Quora. (2020). What happens when aldehyde reacts with hydrazine?. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. [Link]
-
Pan, X., et al. (2009). CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(11), 4337-4340. [Link]
-
Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(4), 2413-2420. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]
-
Khong, P. Y. (2014). SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES. UTAR Institutional Repository. [Link]
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- 13. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up tert-Butyl 2-Cyclopentylidenehydrazinecarboxylate Production
Welcome to the technical support center for the synthesis of tert-butyl 2-cyclopentylidenehydrazinecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this important reaction from the laboratory bench to pilot plant and beyond. We will delve into the critical parameters, potential pitfalls, and troubleshooting strategies to ensure a robust, safe, and efficient large-scale production process.
Introduction to the Synthesis
The formation of this compound is a classic condensation reaction between tert-butyl carbazate and cyclopentanone. While straightforward on a small scale, scaling up introduces challenges related to reaction kinetics, heat and mass transfer, product isolation, and purity. This guide provides a structured, question-and-answer approach to address common issues encountered during the scale-up process.
Core Reaction and Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic addition of the hydrazine to the ketone, followed by dehydration to form the hydrazone.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Frequently Asked Questions (FAQs) for Scalability
Q1: We are seeing a decrease in yield upon scaling up the reaction from 10g to 1kg. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the lab scale:
-
Inefficient Heat Transfer: The condensation reaction is typically exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These can cause decomposition of the starting materials or the product, and promote side reactions. Ensure your reactor has adequate cooling capacity and that the heat transfer is efficient.[1][2][3][4]
-
Poor Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more challenging.[5] Poor mixing can lead to localized high concentrations of reactants or catalyst, which can favor the formation of byproducts such as the cyclopentanone azine.[6] The type of agitator, its speed, and the reactor geometry are critical parameters to consider.
-
Order of Reagent Addition: At a larger scale, the rate and method of reagent addition become more critical. Adding the catalyst or one of the reactants too quickly can lead to localized temperature spikes and side reactions. A controlled, subsurface addition of the limiting reagent is often beneficial.
-
Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to compensate for other inefficiencies can sometimes be detrimental, leading to product degradation. It is crucial to monitor the reaction progress closely to determine the optimal reaction endpoint.
Q2: Our isolated product is off-color and difficult to crystallize. What impurities should we suspect and how can we address this?
A2: Off-color and difficulty in crystallization are classic signs of impurities. Here are the most common culprits and solutions:
-
Azine Formation: The primary side-product is often the cyclopentanone azine, formed from the reaction of the initial hydrazone with another molecule of cyclopentanone.[6][7] This is more prevalent with localized excesses of the ketone.
-
Solution: Ensure slow, controlled addition of cyclopentanone to the tert-butyl carbazate solution. Maintaining a slight excess of the carbazate until the end of the reaction can help suppress azine formation.
-
-
Starting Material Quality: Impurities in the starting tert-butyl carbazate or cyclopentanone will be carried through and can interfere with crystallization.
-
Solution: Always use high-purity starting materials. If you are synthesizing your own tert-butyl carbazate, be mindful of potential byproducts from its synthesis.[8]
-
-
Thermal Degradation: As mentioned, overheating can lead to decomposition products that are often colored and can act as crystallization inhibitors.
-
Solution: Implement strict temperature control throughout the reaction and workup.
-
Troubleshooting Product Isolation:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Oily Product | Presence of residual solvent or azine impurity. | Triturate the crude product with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, consider column chromatography. |
| Discoloration | Thermal degradation or impurities in starting materials. | Review reaction temperature profile. Consider a carbon treatment of the crude solution before crystallization. |
| Poor Crystallization | Impurities inhibiting crystal lattice formation. | Screen various recrystallization solvents (e.g., ethanol/water, isopropanol, hexane/ethyl acetate mixtures).[6] Employ slow cooling and seeding with a small crystal of pure product. |
Q3: What are the primary safety concerns when handling hydrazine derivatives at an industrial scale?
A3: Hydrazine and its derivatives require careful handling due to their potential toxicity and reactivity.[9][10][11][12][13]
-
Toxicity: Hydrazine derivatives can be toxic and are often classified as suspect carcinogens.[12] Exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls.
-
Reactivity: Hydrazines are strong reducing agents and can react vigorously with oxidizing agents.[12] The reaction with ketones is exothermic, and a runaway reaction is a possibility without proper temperature control.
-
Recommendation: Ensure all equipment is clean and free of oxidizing contaminants. Implement a robust cooling system for the reactor and have a quench plan in place for emergencies.
-
-
Thermal Instability: Some hydrazine derivatives can be thermally unstable. While this compound is relatively stable, it's crucial to understand the thermal properties of your starting materials and product.
-
Recommendation: Perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on your reaction mixture and isolated product to understand any decomposition hazards.
-
Troubleshooting Guide for Common Scale-Up Issues
This section provides a decision-tree-based approach to troubleshooting common problems during the scale-up of this compound production.
Caption: A troubleshooting decision tree for scaling up the synthesis.
Experimental Protocols for Scale-Up
Protocol 1: Batch Reactor Synthesis (1 kg Scale)
-
Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a temperature probe, overhead stirrer, and a reflux condenser is available. The reactor should have a reliable cooling system.
-
Reagent Charging: Charge the reactor with tert-butyl carbazate (1.0 kg, 1.0 equiv) and a suitable solvent (e.g., ethanol or isopropanol, ~5 L). Begin agitation.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid, ~50 mL).
-
Cyclopentanone Addition: Slowly add cyclopentanone (0.65 kg, 1.0 equiv) to the stirred mixture over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to 0-5°C to induce precipitation of the product.
-
Isolation: Filter the solid product and wash with cold solvent.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40°C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often effective.[6][14]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Specific Aspects of Modelling Heat and Mass Transfer During Condensed Phase Precipitation on Heat Exchanger Walls [mdpi.com]
- 5. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 13. ehs.ufl.edu [ehs.ufl.edu]
- 14. minarjournal.com [minarjournal.com]
Technical Support Center: Catalyst Selection for Efficient Hydrazone Synthesis
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes. Here, we address common challenges and frequently asked questions regarding catalyst selection to enhance reaction efficiency, yield, and purity.
Part 1: Frequently Asked questions (FAQs)
This section covers foundational knowledge for designing and executing catalyzed hydrazone synthesis.
Q1: Why is a catalyst often necessary for hydrazone synthesis?
Answer:
Hydrazone formation is a reversible condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. The mechanism involves two key steps: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N double bond.[1]
While the reaction can proceed without a catalyst, it is often slow. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate.[2] A catalyst is employed to accelerate this process.
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1][3] It also facilitates dehydration by protonating the hydroxyl group of the intermediate, turning it into a better leaving group (water). However, excessively acidic conditions (pH < 4) can be counterproductive, as the hydrazine nucleophile becomes protonated and non-reactive.[1][3] The optimal pH is typically mildly acidic, around 4.5-6.[1][3]
-
Nucleophilic Catalysis: Certain catalysts, like aniline and its derivatives, operate via a different pathway. They first react with the carbonyl to form a more reactive iminium ion intermediate. This intermediate is then readily attacked by the hydrazine, regenerating the catalyst and forming the hydrazone product.[4] This mode of catalysis is particularly effective at neutral pH.[4][5][6]
Q2: What are the main classes of catalysts for this reaction?
Answer:
Catalysts for hydrazone synthesis can be broadly categorized, and the choice depends heavily on the substrate's reactivity, functional group tolerance, and desired reaction conditions (e.g., pH).
| Catalyst Class | Examples | Typical Conditions & Use Cases |
| Brønsted Acids | Acetic Acid (AcOH), p-Toluenesulfonic Acid (p-TsOH), HCl | Most common; effective for general synthesis. A few drops of glacial acetic acid are often sufficient.[7] |
| Lewis Acids | CeCl₃·7H₂O, Lanthanide Trifates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Useful for activating less reactive carbonyls. Cerium(III) chloride has been shown to shorten reaction times.[8] |
| Organocatalysts | Aniline, Anthranilic Acids, 2-Aminophenols, 2-(Aminomethyl)benzimidazoles | Ideal for reactions at neutral pH, such as in bioconjugation.[4][9][10] Anthranilic acids can be orders of magnitude more effective than aniline.[4][5][6] |
| Heterogeneous Catalysts | MgO Nanoparticles | Offer advantages like easy removal (filtration), reusability, and solvent-free conditions.[11] |
Q3: How do I choose between an acid catalyst and an organocatalyst like aniline?
Answer:
The choice hinges on your experimental constraints, particularly pH and substrate sensitivity.
-
Choose an Acid Catalyst (e.g., Acetic Acid) when your starting materials are stable in mildly acidic conditions and you are performing a standard organic synthesis. This is the most traditional, cost-effective, and straightforward approach.
-
Choose an Organocatalyst (e.g., Anthranilic Acid) when you need to perform the reaction at or near neutral pH (pH 7.4). This is critical for biological applications like peptide labeling or bioconjugation, where acidic conditions would denature the biomolecules.[4][5][6] Organocatalysts are also beneficial for reactions with acid-sensitive functional groups. Recent studies have identified highly efficient catalysts like 5-methoxyanthranilic acid and 2-aminobenzenephosphonic acids that significantly outperform traditional aniline catalysis at neutral pH.[5][12]
Below is a decision workflow to guide your selection process.
Caption: Decision workflow for catalyst selection in hydrazone synthesis.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is one of the most common issues in hydrazone synthesis. Several factors can contribute to poor conversion.
Potential Cause A: Unfavorable Reaction Equilibrium
-
Explanation: Hydrazone formation is a reversible reaction that produces water as a byproduct.[3] According to Le Châtelier's principle, the presence of water in the reaction medium can drive the equilibrium back towards the starting materials, leading to low yields.
-
Recommended Solution:
-
Water Removal: Actively remove water from the reaction. The most common laboratory techniques include:
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene).
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms. This is a simple and effective method for many common solvents.
-
-
Solvent Choice: Use a dry, aprotic solvent. Ensure solvents are appropriately dried before use.
-
Potential Cause B: Ineffective Catalysis
-
Explanation: The chosen catalyst may not be active enough for your specific substrates, especially if they are sterically hindered or electronically deactivated.
-
Recommended Solution:
-
Increase Catalyst Loading: Cautiously increase the amount of catalyst. For acid catalysts, this can be from a catalytic amount (e.g., a few drops) up to 5-10 mol%.
-
Screen Different Catalysts: If increasing the loading doesn't help, screen a panel of catalysts with varying strengths.
-
For acid catalysis, move from a weak acid like acetic acid to a stronger one like p-TsOH.
-
For very stubborn substrates, a Lewis acid like CeCl₃·7H₂O or a lanthanide triflate may be necessary.[8]
-
If operating at neutral pH, screen modern organocatalysts like 5-methoxyanthranilic acid, which can be significantly more potent than aniline.[4][5][6]
-
-
Potential Cause C: Poor Reagent Quality
-
Explanation: Impurities in the starting aldehyde, ketone, or hydrazine can inhibit the reaction. Hydrazine derivatives can degrade over time.
-
Recommended Solution:
-
Verify Purity: Check the purity of your starting materials by NMR, GC, or other appropriate analytical techniques.
-
Purify Reagents: If necessary, purify your reagents before use. Aldehydes can be distilled, and solid reagents can be recrystallized.
-
Problem 2: Formation of Azine Side Product
The formation of a symmetrical azine (R₂C=N-N=CR₂) is a frequent side reaction.[3][13]
Explanation: This side product arises when the initially formed hydrazone (R₂C=N-NH₂) reacts with a second molecule of the carbonyl compound.[3][14] This is particularly problematic when using hydrazine hydrate (H₂N-NH₂) and an excess of the carbonyl starting material.[15] Aldehydes are generally more prone to forming azines than ketones because the reaction of the intermediate hydrazone with a second aldehyde molecule is often faster than its initial formation.[15]
Sources
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- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water-soluble organocatalysts for hydrazone and oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alcrut.com [alcrut.com]
- 8. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New organocatalyst scaffolds with high activity in promoting hydrazone and oxime formation at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
- 14. Hydrazone - Wikipedia [en.wikipedia.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
NMR and mass spectrometry analysis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
For researchers and professionals in drug development and organic synthesis, the precise structural confirmation of molecular entities is a cornerstone of scientific rigor. This compound (C₁₀H₁₈N₂O₂, Molar Mass: 198.26 g/mol ) is a derivative of tert-butyl carbazate, a versatile building block in the synthesis of pharmacologically relevant molecules.[1][2][3] Its proper characterization is crucial to ensure the integrity of subsequent synthetic steps and the validity of biological assays.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this compound. It offers field-proven insights into experimental choices, detailed protocols, and expected data, serving as a practical reference for its unambiguous characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic compounds in solution. It provides detailed information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting the ¹H NMR Spectrum
The proton NMR spectrum provides a unique fingerprint of the molecule. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for this type of compound due to its excellent solubilizing properties and minimal interference in the spectral regions of interest.
-
The Tert-Butyl Singlet: The most recognizable feature is the signal for the nine equivalent protons of the tert-butyl group. This appears as a sharp singlet, typically far upfield (δ 1.4-1.5 ppm), due to the shielding effect of the sp³ carbon atom. Its integration value of 9H makes it an excellent internal reference for quantifying other signals.[3][4]
-
Cyclopentylidene Protons: The eight protons on the cyclopentylidene ring are chemically distinct. The four protons alpha to the C=N double bond (positions 2 and 5) are deshielded compared to the four beta protons (positions 3 and 4). This results in two distinct multiplets, typically centered around δ 2.2-2.5 ppm and δ 1.6-1.8 ppm, respectively.
-
The Labile N-H Proton: The N-H proton of the hydrazinecarboxylate moiety gives rise to a broad singlet. Its chemical shift is highly variable (δ 6.0-8.0 ppm) as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]
Deep Dive: The ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and information about their hybridization and chemical environment.
-
Carbamate and Imine Carbons: The two sp² hybridized carbons appear significantly downfield. The imine carbon (C=N) is the most deshielded, expected above δ 160 ppm. The carbonyl carbon (C=O) of the Boc protecting group typically resonates around δ 153-156 ppm.[5][6]
-
Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, while the three equivalent methyl carbons produce a strong signal around δ 28 ppm.[5][6]
-
Cyclopentylidene Carbons: The spectrum will show two signals for the sp³ carbons of the cyclopentyl ring, corresponding to the alpha- and beta-carbons, typically in the δ 25-37 ppm range.
Data Summary: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(CH ₃)₃ | ~1.5 (s, 9H) | ~28 |
| -C (CH₃)₃ | - | ~80 |
| -C =O | - | ~154 |
| -NH - | ~7.5 (br s, 1H) | - |
| α-CH₂ (ring) | ~2.4 (m, 4H) | ~36 |
| β-CH₂ (ring) | ~1.7 (m, 4H) | ~26 |
| C =N- | - | ~165 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the lower natural abundance of ¹³C.
-
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.
Expertise in Action: Predicting the Fragmentation Pathway
Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and predictable fragmentation. The molecular ion (M⁺) peak is expected at m/z 198. The fragmentation pattern is dominated by the cleavage of the weakest bonds and the formation of stable carbocations.
-
Formation of the Tert-Butyl Cation: The most characteristic fragmentation pathway for compounds containing a tert-butyl group is the formation of the highly stable tert-butyl cation at m/z 57 . This is often the base peak in the spectrum.[7][8]
-
Loss of a Tert-Butyl Radical: Alpha-cleavage can lead to the loss of a tert-butyl radical (57 Da), resulting in a significant fragment at m/z 141 .
-
Loss of Isobutene: A common rearrangement involves the loss of a neutral isobutene molecule (56 Da), which would produce a fragment at m/z 142 .[9]
-
Cleavage of the Boc Group: Fragmentation can also occur within the tert-butoxycarbonyl (Boc) group, leading to the loss of CO₂ (44 Da) or the entire Boc-oxy radical (101 Da).
Visualization: Key Fragmentation Pathways
Caption: Primary fragmentation pathways for this compound in EI-MS.
Data Summary: Expected Mass Fragments
| m/z | Proposed Fragment | Notes |
| 198 | [M]⁺ | Molecular Ion |
| 142 | [M - C₄H₈]⁺ | Loss of neutral isobutene |
| 141 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 57 | [C₄H₉]⁺ | Tert-butyl cation (often the base peak) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Acquisition:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV to generate reproducible spectra for library comparison.
-
-
ESI-MS Acquisition (Alternative):
-
ESI is a softer ionization technique, useful if the molecular ion is not observed in EI-MS.
-
Infuse the sample solution directly into the source.
-
The primary observed ion will be the protonated molecule [M+H]⁺ at m/z 199.
-
Part 3: Comparative Analysis and Alternative Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, number of unique atoms. | Unambiguous structure elucidation. | Requires larger sample amount, less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, confirms molecular weight. | Isomers can be difficult to distinguish without fragmentation analysis. |
Synergy: NMR and MS are highly complementary. MS confirms the molecular weight predicted by the structure derived from NMR, while the fragmentation pattern in MS must be consistent with the connectivity established by NMR.
Alternative & Complementary Analytical Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides rapid confirmation of key functional groups. For this molecule, expect strong absorbances for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2950 cm⁻¹), and a very strong C=O stretch of the carbamate group (~1700 cm⁻¹).[3]
-
High-Performance Liquid Chromatography (HPLC): While not a primary tool for structure elucidation, HPLC is essential for assessing the purity of the synthesized compound and for its purification. The use of green analytical chemistry principles, such as replacing toxic solvents, is encouraged in modern HPLC method development.[10]
Conclusion
The structural verification of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide an unparalleled, detailed map of the molecular architecture, from the characteristic tert-butyl signal to the specific resonances of the cyclopentylidene ring. Mass spectrometry corroborates this structure by confirming the exact molecular weight and providing fragmentation data that aligns perfectly with the proposed atomic arrangement, with the m/z 57 peak serving as a key diagnostic marker. The combined, self-validating data from these two powerful techniques ensures the highest degree of confidence in the compound's identity and purity, a critical requirement for its application in research and development.
References
- S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.).
- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
- 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate.
- This compound | 79201-39-1 | EDA20139. (n.d.). Biosynth.
- Supporting Information. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Interpretation of mass spectra. (n.d.).
- t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- 12.3: Mass Spectrometry of Some Common Functional Groups. (2023, November 3). Chemistry LibreTexts.
- Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis: Advances, Challenges, and Regulatory Perspectives. (n.d.). PMC - PubMed Central.
- Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). PMC - NIH.
- Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. (n.d.).
- tert-Butyl Carbazate (N-Boc-Hydrazine). (n.d.). MDPI.
- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis. (n.d.). Benchchem.
- (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2025, August 6). ResearchGate.
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A Comparative Guide to the Synthesis of N-Boc-cyclopentylidenehydrazine: Classical, Solvent-Free, and Microwave-Assisted Methodologies
Introduction: The Versatility of a Key Synthetic Building Block
N-Boc-cyclopentylidenehydrazine, or tert-butyl N'-(cyclopentylidene)hydrazine-1-carboxylate, is a vital intermediate in contemporary organic and medicinal chemistry. As a protected hydrazone, it serves as a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles and complex molecular architectures. Its stability, coupled with the facile deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions, makes it an ideal building block in multi-step syntheses.[1][2] The hydrazone moiety itself is a key structural motif in numerous biologically active compounds, highlighting the importance of efficient and scalable synthetic routes to this intermediate.[2]
This guide provides an in-depth comparison of three distinct methods for the synthesis of N-Boc-cyclopentylidenehydrazine: the classical acid-catalyzed condensation, a solvent-free "green" approach, and a highly efficient microwave-assisted protocol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and environmental impact.
Method 1: The Classical Acid-Catalyzed Condensation
The most conventional and widely practiced method for synthesizing N-Boc-hydrazones is the direct condensation of a carbonyl compound with tert-butyl carbazate.[2] This reaction is an equilibrium process that relies on the nucleophilic addition of the terminal nitrogen of the carbazate to the electrophilic carbonyl carbon of cyclopentanone, followed by the elimination of a water molecule to form the stable C=N double bond.[2]
Mechanistic Rationale: The reaction is typically catalyzed by a catalytic amount of a mild acid, such as acetic acid. The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine derivative. The key to driving the reaction to completion is the removal of the water byproduct, which shifts the equilibrium towards the desired hydrazone product, in accordance with Le Châtelier's principle.
Caption: Workflow for Solvent-Free Synthesis.
Advantages:
-
Environmentally Friendly: Eliminates solvent use, drastically reducing chemical waste.
-
High Atom Economy: The process is highly efficient as nearly all atoms from the reactants are incorporated into the product.
-
Simplified Workup: Often, the product can be isolated by simple filtration or crystallization without the need for aqueous extraction.
Disadvantages:
-
Potential for High Viscosity: Mixing can be challenging if both reactants are solids, potentially leading to an incomplete reaction.
-
Thermal Control: Exothermic reactions can be harder to control without a solvent to act as a heat sink.
Method 3: Microwave-Assisted Synthesis (An Efficiency-Focused Alternative)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. [3][4]The synthesis of hydrazones is particularly amenable to microwave irradiation.
Mechanistic Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture (such as the carbonyl group of cyclopentanone), causing rapid and uniform heating throughout the bulk of the material. This efficient energy transfer can dramatically accelerate the rate of reaction, often allowing syntheses that take hours under conventional reflux to be completed in minutes. [3]This rapid heating can quickly overcome the activation energy of the dehydration step, driving the reaction to completion with high efficiency.
Caption: Workflow for Microwave-Assisted Synthesis.
Advantages:
-
Drastically Reduced Reaction Times: Reaction times are often reduced from hours to minutes.
-
High Yields and Purity: Rapid heating can minimize the formation of side products.
-
Energy Efficient: Microwave heating is more targeted and efficient than conventional heating methods.
Disadvantages:
-
Specialized Equipment: Requires a dedicated laboratory microwave reactor.
-
Scalability Challenges: While scaling up microwave reactions is possible, it is generally less straightforward than for conventional batch reactions.
Comparative Performance Analysis
To provide an objective comparison, the key performance indicators for each synthetic method are summarized below. The data represents typical outcomes based on established protocols for hydrazone synthesis.
| Parameter | Method 1: Classical Condensation | Method 2: Solvent-Free | Method 3: Microwave-Assisted |
| Typical Reaction Time | 2 - 4 hours | 1 - 2 hours | 5 - 10 minutes |
| Typical Yield | 85 - 95% | > 95% | > 95% |
| Temperature | 60 - 80 °C (Reflux) | 25 - 60 °C | 80 - 100 °C |
| Solvent / Catalyst | Ethanol / Acetic Acid | None / Optional solid acid | Ethanol (minimal) / None |
| Environmental Impact | Moderate (Solvent Waste) | Low (Minimal Waste) | Low (Minimal Waste, Energy Efficient) |
| Equipment | Standard Glassware | Standard Glassware | Microwave Reactor |
| Scalability | Excellent | Good, potential mixing issues | Moderate |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical Acid-Catalyzed Condensation
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (5.0 g, 59.4 mmol) and anhydrous ethanol (40 mL).
-
Reagent Addition: Add tert-butyl carbazate (7.85 g, 59.4 mmol) to the solution, followed by 3-4 drops of glacial acetic acid. [5]3. Reaction: Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.
Protocol 2: Solvent-Free Synthesis
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, combine cyclopentanone (5.0 g, 59.4 mmol) and tert-butyl carbazate (7.85 g, 59.4 mmol).
-
Reaction: Place the flask in an oil bath preheated to 60 °C. Stir the neat mixture for 1.5 hours. The mixture will become a thick slurry as the product forms.
-
Isolation: Cool the flask to room temperature. Add n-hexane (20 mL) to the solid mass and stir for 15 minutes to break up the solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold n-hexane (2 x 10 mL), and dry under vacuum to afford the pure product.
Protocol 3: Microwave-Assisted Synthesis
-
Reaction Setup: In a 20 mL microwave reaction vessel equipped with a small magnetic stir bar, add cyclopentanone (1.0 g, 11.9 mmol), tert-butyl carbazate (1.57 g, 11.9 mmol), and ethanol (5 mL).
-
Reaction: Seal the vessel and place it in the cavity of a laboratory microwave reactor. Irradiate the mixture at 100 °C for 8 minutes with stirring.
-
Isolation: After the reaction is complete, cool the vessel to room temperature. The product will typically precipitate from the solution.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Conclusion and Recommendations
All three methods presented provide viable pathways to high-purity N-Boc-cyclopentylidenehydrazine. The choice of method should be guided by the specific needs of the researcher and the available resources.
-
The Classical Acid-Catalyzed Condensation remains a robust and reliable method, particularly for large-scale synthesis where its simplicity and predictability are advantageous.
-
The Solvent-Free Synthesis is an excellent alternative that aligns with green chemistry principles. It is ideal for laboratories aiming to reduce their environmental footprint and is highly recommended for moderate scales where its simplicity and high yield can be fully leveraged.
-
The Microwave-Assisted Synthesis offers unparalleled speed and efficiency, making it the superior choice for rapid library synthesis, methods development, and small-scale production where throughput is a primary concern.
By understanding the distinct advantages and limitations of each approach, researchers can select the optimal synthetic strategy to efficiently produce this valuable chemical intermediate for their drug discovery and development programs.
References
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.166 (1973); Vol. 48, p.25 (1968). Retrieved from [Link]
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Oakwood Chemical. (n.d.). N'-[1-Cyclopentylamino-2-phenylidene]hydrazine carboxylic acid tert-butyl ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
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PubChem. (n.d.). N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester. Retrieved from [Link]
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ResearchGate. (2019). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
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A Comparative Guide to Hydrazine Protecting Groups: Tert-Butyl Carbazate in Focus
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic manipulation of reactive functional groups is paramount. Among these, the hydrazine moiety presents a unique set of challenges and opportunities. Its nucleophilicity and propensity for oxidation necessitate the use of protecting groups to ensure selective transformations elsewhere in a molecule. This guide provides an in-depth comparison of commonly employed hydrazine protecting groups, with a particular focus on the versatile and widely utilized tert-butyl carbazate. We will delve into the chemical properties, stability, and cleavage conditions of various protective groups, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Critical Role of Hydrazine Protection
Hydrazines are valuable synthons, serving as precursors to a wide array of nitrogen-containing heterocycles and as key components in the synthesis of bioactive molecules.[1] However, the presence of two nucleophilic nitrogen atoms complicates their use in multi-step syntheses. Protecting one of the nitrogen atoms allows for selective functionalization of the other, enabling the construction of complex molecular architectures. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
A Comparative Analysis of Key Hydrazine Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic plan, including the stability of the substrate and the reaction conditions to be employed in subsequent steps. Here, we compare four of the most common hydrazine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and trifluoroacetyl (TFA).
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability | Key Advantages |
| tert-Butoxycarbonyl (Boc) | Boc-NHNH₂ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[2] | Stable to base, nucleophiles, and catalytic hydrogenation[3][4] | High stability, orthogonality with Cbz and Alloc, ease of introduction.[4][5] |
| Benzyloxycarbonyl (Cbz) | Cbz-NHNH₂ | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd-C)[6] | Stable to acidic and mildly basic conditions.[7] | Orthogonal to Boc, readily cleaved by hydrogenation.[6][7] |
| Allyloxycarbonyl (Alloc) | Alloc-NHNH₂ | Allyl chloroformate (Alloc-Cl) | Pd(0) catalysis (e.g., Pd(PPh₃)₄)[8][9] | Stable to acidic and basic conditions.[10] | Orthogonal to Boc and Cbz, very mild cleavage conditions.[9][10] |
| Trifluoroacetyl (TFA) | CF₃CO-NHNH₂ | Trifluoroacetic anhydride (TFAA) | Mild basic conditions (e.g., K₂CO₃/MeOH, aq. NH₃)[11] | Stable to strong acids.[11][12] | High acid stability, orthogonal to Boc.[11][13] |
In-Depth Look: Tert-Butyl Carbazate (Boc-Hydrazine)
Tert-butyl carbazate is a cornerstone of hydrazine protection strategy due to the robustness of the Boc group.[14] It is readily prepared from the reaction of hydrazine with di-tert-butyl dicarbonate.[15] The Boc group's stability under basic, nucleophilic, and reductive conditions makes it an excellent choice for a wide range of synthetic transformations.[3][4]
Experimental Protocol: Boc-Protection of a Hydrazine
The following protocol describes a general procedure for the Boc-protection of a monosubstituted hydrazine.
Caption: Workflow for Boc-protection of a hydrazine.
Materials:
-
Monosubstituted hydrazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (optional, for less reactive hydrazines)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the monosubstituted hydrazine in THF or CH₂Cl₂.
-
Add di-tert-butyl dicarbonate to the solution. If necessary, add a catalytic amount of DMAP or an equivalent of Et₃N.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected hydrazine.
Experimental Protocol: Cleavage of the Boc Group
The Boc group is typically removed under acidic conditions.
Caption: Workflow for the acidic cleavage of a Boc-protected hydrazine.
Materials:
-
Boc-protected hydrazine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected hydrazine in CH₂Cl₂.
-
Add an excess of TFA or 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected hydrazine.
Orthogonal Protecting Groups: A Strategic Advantage
In complex syntheses, the ability to selectively deprotect one functional group in the presence of others is crucial. This concept, known as orthogonality, is a key consideration when choosing a protecting group strategy.
Caption: Orthogonality of common hydrazine protecting groups.
As illustrated, the Boc, Cbz, Alloc, and TFA groups exhibit excellent orthogonality. For instance, a molecule bearing both a Boc-protected and a Cbz-protected hydrazine can be selectively deprotected at either site by choosing the appropriate cleavage conditions. This allows for a high degree of synthetic flexibility.
Conclusion and Recommendations
The choice of a hydrazine protecting group is a critical decision in the design of a synthetic route. Tert-butyl carbazate offers a robust and versatile option, with its stability to a wide range of conditions making it a reliable choice for many applications. However, for substrates that are sensitive to strong acids, or when catalytic hydrogenation is a preferred deprotection method, Cbz and Alloc carbazates present excellent alternatives. The trifluoroacetyl group, with its unique stability to strong acids and lability to base, provides another valuable orthogonal protecting group.
Ultimately, the optimal protecting group strategy will depend on the specific requirements of your synthesis. By carefully considering the stability and cleavage conditions of each protecting group, researchers can navigate the complexities of hydrazine chemistry and achieve their synthetic goals with efficiency and precision.
References
- Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC 2009 (vi) 291-297.
- Boc-hydrazide - Chem-Impex.
- The direct preparation of protected hydrazines from alcohols via Mitsunobu chemistry. Tetrahedron Letters, 37(25), 4327–4330.
- Tert-Butyl Carbazate: A Specialized Reagent for Boc Protection in Complex Synthesis - Benchchem.
- Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.
- CAS 870-46-2: tert-Butyl carbaz
- tert-Butyl Carbaz
- Scheme 2 Synthesis of protected hydrazine-containing amino acid 22 by Boger et al.
- Beyond Hydrazine: A Comparative Guide to Dde Protecting Group Cleavage - Benchchem.
- The Importance of Tert-Butyl Carbaz
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Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
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Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. [Link]
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Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry - PubMed. [Link]
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Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC - NIH. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]
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Protecting groups – Knowledge and References - Taylor & Francis. [Link]
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Amino Acid-Protecting Groups. [Link]
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Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
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Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
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Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH. [Link]
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A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. [Link]
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Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]
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Hydrazine - Wikipedia. [Link]
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Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry | Organic Letters - ACS Publications. [Link]
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The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
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PROTECTING GROUPs.pptx. [Link]
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Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton. [Link]
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Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. [Link]
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Preparation of tert-Butyl carbazate - PrepChem.com. [Link]
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A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. [Link]
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A Comparative Guide to Purity Analysis of Synthesized tert-Butyl 2-cyclopentylidenehydrazinecarboxylate by HPLC and Alternative Methods
In the landscape of pharmaceutical development and organic synthesis, the rigorous assessment of purity for synthesized compounds is not merely a procedural formality but a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for versatile intermediates like tert-Butyl 2-cyclopentylidenehydrazinecarboxylate, a molecule with potential applications in the synthesis of pharmacologically active compounds.[1] Ensuring its purity is paramount to the integrity of downstream processes and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will delve into a meticulously developed HPLC protocol, justifying the critical parameter choices, and present a comparative evaluation against two powerful alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.
The Critical Role of Purity Analysis
The synthesis of this compound, typically achieved through the condensation of tert-butyl carbazate and cyclopentanone, can potentially introduce a range of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. The presence of such impurities, even in trace amounts, can have significant repercussions, including altered pharmacological activity, increased toxicity, and compromised product stability. Therefore, a highly sensitive and specific analytical method is indispensable for the accurate quantification of the main compound and the detection of any undesirable components.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) stands as the preeminent technique for the purity analysis of a vast array of organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability. For a moderately polar compound like this compound, RP-HPLC offers an ideal platform for separation and quantification.
Proposed Stability-Indicating RP-HPLC Method
Drawing upon established methods for similar hydrazine derivatives and considering the physicochemical properties of the analyte, we propose the following stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[2][3][4]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for the nonpolar portion of the molecule.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the analyte, leading to sharper peaks and improved chromatographic performance.
-
Solvent B: Acetonitrile. A common and effective organic modifier for RP-HPLC.
-
-
Elution Mode: Gradient elution is proposed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting nonpolar by-products.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: The chromophore in this compound is expected to have a UV absorbance maximum around 220-230 nm. A PDA detector is advantageous for confirming peak purity and identifying the optimal detection wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase (at the initial gradient composition) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
C18 Column: The combination of the nonpolar cyclopentylidene and tert-butyl groups with the more polar hydrazinecarboxylate moiety makes a C18 stationary phase a logical choice for effective retention and separation based on hydrophobicity.
-
Gradient Elution: A gradient is crucial for a "stability-indicating" method. It allows for the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe, which might not be possible with an isocratic method.
-
Acidified Mobile Phase: The use of formic acid suppresses the ionization of any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.
-
PDA Detection: A Photodiode Array detector provides spectral information across a range of wavelengths for each peak. This is invaluable for assessing peak purity by checking for co-eluting impurities and for selecting the optimal quantitation wavelength.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by RP-HPLC.
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is the primary choice, other techniques offer unique advantages and can provide orthogonal data to confirm purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For this compound, direct analysis might be challenging due to its polarity and potential for thermal degradation in the GC inlet.
Considerations for GC-MS Analysis:
-
Derivatization: To improve volatility and thermal stability, derivatization of the N-H group of the hydrazine moiety would likely be necessary. Silylation is a common derivatization technique for such compounds.[6]
-
Thermal Stability: The tert-butoxycarbonyl (Boc) protecting group can be thermally labile, potentially leading to decomposition in the hot GC injection port and inaccurate quantification.[7]
-
Mass Spectrometry: The mass spectrometer provides valuable structural information about the analyte and any impurities, aiding in their identification. Electron ionization (EI) can lead to extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion peak.[8]
Experimental Protocol Outline: GC-MS Analysis (Post-Derivatization)
-
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an appropriate solvent.
-
GC Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Optimized to ensure volatilization without causing thermal degradation of the derivative.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other components.
-
Detector: A mass spectrometer operating in full scan mode for impurity identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination, offering direct quantification without the need for specific reference standards for each impurity.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11]
Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method of measurement, meaning it does not require a calibration curve with the same analyte.
-
Broad Applicability: It can detect and quantify any proton-containing impurity, provided its signals do not overlap with those of the main compound or the internal standard.
-
Nondestructive: The sample can be recovered after analysis.
-
Simultaneous Information: Provides structural confirmation of the main compound while simultaneously determining its purity.
Experimental Protocol Outline: qNMR Analysis
-
Sample Preparation: Accurately weigh the sample and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.
-
Solvent: Use a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[11]
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and the internal standard.[12]
Comparative Analysis of Analytical Techniques
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV-Vis detection. | Chromatographic separation based on volatility and boiling point, with mass-based detection. | Spectroscopic method based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Requirements | Requires a chromophore for sensitive detection. | Analyte must be volatile and thermally stable (or derivable). | Requires a soluble sample and a suitable internal standard. |
| Selectivity | High, based on chromatographic resolution. | Very high, combines chromatographic separation with mass analysis. | High, based on chemical shift differences. |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard; can be semi-quantitative without one. | Absolute quantification using a certified internal standard. |
| Impurity Identification | Limited to retention time comparison and UV spectra (PDA). Co-eluting impurities can be missed. | Provides structural information from mass spectra, enabling identification of unknown impurities. | Provides structural information, but may be difficult for complex mixtures or low-level impurities. |
| Throughput | High, with typical run times of 20-30 minutes. | Moderate, may require derivatization, increasing sample preparation time. | Lower, requires careful sample preparation and longer acquisition times for high accuracy. |
| Advantages for this Analyte | Robust, widely available, and well-suited for routine quality control. Stability-indicating methods are well-established. | High sensitivity and specificity for impurity identification. | Provides an orthogonal, highly accurate purity value without needing impurity standards. |
| Disadvantages for this Analyte | Quantification of unknown impurities relies on assumptions about their response factors. | Potential for thermal degradation of the Boc group. Derivatization adds complexity. | Lower sensitivity than chromatographic methods for trace impurities. Signal overlap can be an issue. |
Comparative Logic Diagram
Caption: Comparison of analytical techniques for purity analysis.
Conclusion and Recommendations
For the routine purity analysis of synthesized this compound, RP-HPLC with PDA detection is the recommended primary method . It offers the best balance of performance, robustness, and throughput for a quality control environment. The proposed stability-indicating method is designed to be highly selective for the main compound and potential process-related impurities and degradation products.
GC-MS serves as a powerful secondary and investigational tool. Its strength lies in the definitive identification of unknown impurities, which is invaluable during process development and troubleshooting. However, the potential for thermal degradation and the need for derivatization make it less suitable for routine quantitative analysis of this specific molecule.
qNMR provides an excellent orthogonal method for obtaining a highly accurate, absolute purity value. It is particularly useful for the certification of reference standards and for providing a confirmatory purity assessment that is independent of chromatographic separation.
A comprehensive analytical strategy for ensuring the quality of this compound should leverage the strengths of these complementary techniques. HPLC should be employed for routine release testing, while GC-MS and qNMR can be utilized for in-depth characterization, impurity identification, and reference standard qualification. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, thereby upholding the principles of scientific integrity and product quality.
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ResearchGate. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS characterization of monosubstituted hydrazones of glyoxylic acid ethyl ester. Retrieved from [Link]
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MDPI. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram of PG, TBHQ, BHA, and BHT. Retrieved from [Link]
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PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine in tigecycline drug substance. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
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Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
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Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
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PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]
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Ubaya Repository. (2019). Rapid reversed-phase high performance liquid chromatography assay of Tert-butylhydroquinone content in food products. Retrieved from [Link]
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PubMed. (2018). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
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National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
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PubMed. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Retrieved from [Link]
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ChuPeptide. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate by X-ray Crystallography
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built. The hydrazone moiety, a common pharmacophore, presents a particular challenge due to potential E/Z isomerism and conformational flexibility. This guide provides an in-depth comparison of analytical techniques for the structural validation of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, establishing why single-crystal X-ray diffraction (SC-XRD) stands as the definitive method.
While crystallographic data for the specific title compound is not publicly available, this guide will utilize data from a closely related analogue, tert-Butyl N′-[4-(2-pyridyl)benzylidene]hydrazinecarboxylate [1], to illustrate the experimental process and the richness of the resulting data. This analogue contains the essential tert-butyl carbazate backbone, providing a robust and relevant case study.
The Analytical Challenge: Beyond Simple Connectivity
Standard analytical techniques like NMR and Mass Spectrometry are cornerstones of chemical synthesis. For a molecule like this compound, they provide essential but incomplete information:
-
¹H and ¹³C NMR Spectroscopy: Confirms the presence of key functional groups and the overall carbon-hydrogen framework. However, assigning the specific E/Z geometry around the C=N imine bond can be ambiguous without complex NOESY experiments, which themselves can be inconclusive.[2]
-
Mass Spectrometry (MS): Provides the exact mass, confirming the molecular formula. However, it offers no insight into the spatial arrangement of the atoms.
-
Infrared (IR) Spectroscopy: Identifies characteristic vibrations for functional groups like C=O, N-H, and C=N, but provides no stereochemical or conformational data.[3]
These methods confirm that you have made a compound with the correct formula, but they do not definitively prove the specific 3D structure, which is critical for understanding its interaction with a biological target.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an absolute, unambiguous three-dimensional map of a molecule's structure in the solid state.[4] It is the only common laboratory technique that directly visualizes atomic positions, bond lengths, and bond angles, resolving any questions of isomerism and conformation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision. Each step is chosen to ensure the highest quality data.
Detailed Protocol: A Self-Validating System
-
Crystal Growth (The Art): The most crucial and often challenging step is growing a single, high-quality crystal. The choice of solvent is paramount. For hydrazones, solvents like ethanol, methanol, or ethyl acetate are common starting points.
-
Protocol: Dissolve the highly purified compound in a minimal amount of a suitable solvent. Use slow evaporation by covering the vial with a perforated cap, allowing the solvent to escape over several days to weeks.[3] The slow rate is critical for forming an ordered crystal lattice rather than an amorphous powder.
-
Causality: Rapid precipitation traps solvent and introduces defects, preventing the acquisition of high-quality diffraction data. Slow, controlled growth allows molecules to align perfectly in a repeating unit cell.
-
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 173 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[5]
-
Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensities) is processed using specialized software (e.g., SHELXL).[3]
-
The structure is "solved" using direct methods, which phase the diffraction data to generate an initial electron density map.
-
This map is then "refined" by placing atoms into the high-density regions and adjusting their positions to best fit the experimental data.
-
Trustworthiness: The quality of the final structure is assessed by metrics like the R-factor (R1). An R1 value below 0.05 (or 5%) is considered excellent for small molecules and indicates a high degree of agreement between the calculated model and the experimental X-ray data.[3]
-
Illustrative Data: tert-Butyl N′-[4-(2-pyridyl)benzylidene]hydrazinecarboxylate
The data obtained from an SC-XRD experiment is comprehensive. The following table summarizes the key crystallographic parameters for our representative analogue, demonstrating the level of detail achieved.[1]
| Parameter | Value | Significance |
| Chemical Formula | C₁₇H₁₉N₃O₂ | Confirms the elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 5.3080 (11) | Unit cell dimension along the a-axis. |
| b (Å) | 6.3010 (13) | Unit cell dimension along the b-axis. |
| c (Å) | 23.459 (5) | Unit cell dimension along the c-axis. |
| β (°) | 91.01 (3) | Angle of the unit cell. |
| Volume (ų) | 784.5 (3) | Volume of a single unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| Final R1 [I>2σ(I)] | 0.051 | Key Quality Metric: Low value indicates excellent model fit. |
| Goodness-of-fit (S) | 1.00 | Indicates a good refinement; values near 1 are ideal. |
This table provides irrefutable proof of the molecule's constitution and packing in the solid state. From this data, one can extract precise bond lengths, angles, and torsional angles, definitively resolving the E/Z configuration of the imine and the conformation of the tert-butyl group.
Comparison of Validation Techniques
Choosing the right analytical tool depends on the question being asked. For unambiguous 3D structure determination, the choice is clear.
| Technique | Information Provided | Advantages | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Definitive and unambiguous[4][6] | Requires a single, high-quality crystal; structure is in solid-state |
| NMR | Connectivity, chemical environment, (sometimes) relative stereochemistry | Excellent for bulk sample analysis in solution, non-destructive | Can be ambiguous for complex stereochemistry or atropisomers[2][7] |
| MS | Molecular weight, elemental formula (HRMS) | High sensitivity, small sample size | Provides no 3D structural information |
| DFT (Computational) | Predicted low-energy conformations, theoretical parameters | Provides insight when crystals can't be grown | Theoretical prediction that requires experimental validation[6][8] |
Conclusion
For the definitive validation of the this compound structure, single-crystal X-ray diffraction is the unequivocal gold standard. While NMR and MS are indispensable for routine confirmation of synthesis, they cannot resolve the inherent stereochemical and conformational questions crucial for drug development. SC-XRD provides a complete, high-resolution 3D picture of the molecule, delivering the certainty required for advancing a lead candidate, securing intellectual property, and building accurate structure-activity relationship models. The detailed crystallographic data, validated by universally accepted quality metrics, represents the highest level of structural proof available to the scientific community.
References
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The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. PubMed. Available from: [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. ResearchGate. Available from: [Link]
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Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available from: [Link]
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tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available from: [Link]
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Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. ResearchGate. Available from: [Link]
-
Structural studies of PCU-hydrazones: NMR spectroscopy, X-ray diffractions, and DFT calculations. ResearchGate. Available from: [Link]
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Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). Available from: [Link]
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Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods. ResearchGate. Available from: [Link]
-
tert-Butyl N′-[4-(2-pyridyl)benzylidene]hydrazinecarboxylate. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available from: [Link]
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Crystal structure of (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide. National Institutes of Health (NIH). Available from: [Link]
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The Strategic Advantage of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate in Modern Synthetic Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of nitrogen-containing molecules is of paramount importance. Among the myriad of synthetic intermediates available, N-Boc protected hydrazones have emerged as exceptionally versatile and powerful tools. This guide provides an in-depth analysis of a key representative of this class, tert-Butyl 2-cyclopentylidenehydrazinecarboxylate, and objectively compares its efficacy against alternative synthetic strategies for the preparation of valuable chiral amines.
The Foundation: Synthesis and Properties of this compound
The utility of this intermediate begins with its straightforward and high-yielding synthesis. It is typically prepared via the condensation of tert-butyl carbazate with cyclopentanone.
The tert-butyl carbazate itself is a crucial intermediate in various industries, including pharmaceuticals and polymers[1]. Its synthesis has been optimized over the years, ensuring its ready availability as a starting material[2][3]. The subsequent reaction to form the target hydrazone is a classic condensation reaction, valued for its simplicity and efficiency.
Key Properties and Advantages:
-
Stability: The Boc (tert-butoxycarbonyl) protecting group imparts significant stability to the hydrazone, making it easy to handle and purify. This group is stable under a variety of reaction conditions, including those that are basic or nucleophilic[4].
-
Crystallinity: Many N-Boc hydrazones are crystalline solids, which facilitates their purification by recrystallization[4].
-
Activation of the C=N bond: The electron-withdrawing nature of the carbamate group polarizes the C=N bond, making the carbon atom more electrophilic and the double bond susceptible to nucleophilic attack or reduction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for hydrazone formation[5][6].
Materials:
-
Cyclopentanone (1.0 eq)
-
tert-Butyl carbazate (1.05 eq)
-
Methanol (or Ethanol)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve cyclopentanone in methanol in a round-bottom flask.
-
Add tert-butyl carbazate to the solution.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound as a white solid.
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they effectively dissolve the reactants and are easily removed.
-
Catalyst: A mild acid catalyst like acetic acid is used to protonate the carbonyl oxygen of cyclopentanone, thereby activating it towards nucleophilic attack by the hydrazine nitrogen.
-
Stoichiometry: A slight excess of tert-butyl carbazate is often used to ensure complete consumption of the cyclopentanone.
Caption: Synthesis of this compound.
Core Application: Asymmetric Synthesis of Chiral Cyclopentylamines
Chiral amines are ubiquitous structural motifs in pharmaceuticals and agrochemicals[7]. The asymmetric synthesis of these compounds is a key challenge in organic chemistry. This compound serves as an excellent precursor for the synthesis of enantiomerically enriched cyclopentylamines.
The synthetic strategy involves two key steps:
-
Asymmetric Reduction: The C=N bond of the hydrazone is stereoselectively reduced to create a chiral center. This is typically achieved using a chiral catalyst and a hydrogen source.
-
Deprotection: The N-N bond is cleaved, and the Boc group is removed to yield the free chiral amine.
This approach, the asymmetric hydrogenation of prochiral hydrazones, is one of the most efficient methods for synthesizing chiral hydrazines, which are direct precursors to chiral amines[7][8].
Experimental Protocol: Asymmetric Synthesis of (R)-Cyclopentylamine (Illustrative)
Step 1: Asymmetric Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Chiral Catalyst (e.g., a Ni-based catalyst with a chiral ligand)[7]
-
Hydrogen Gas (H₂)
-
Solvent (e.g., Methanol or Isopropanol)
Procedure:
-
In a high-pressure reactor, dissolve this compound and the chiral catalyst in the solvent.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction at a specific temperature for the required time to achieve full conversion.
-
After the reaction, carefully vent the reactor and remove the solvent. The product is the protected chiral hydrazine.
Step 2: Deprotection
Materials:
-
Protected chiral hydrazine from Step 1
-
Reagent for N-N bond cleavage (e.g., Samarium Iodide (SmI₂) or catalytic hydrogenation with a different catalyst)
-
Acid for Boc removal (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)
-
Solvent (e.g., Dichloromethane for Boc removal)
Procedure:
-
Cleave the N-N bond of the protected chiral hydrazine. This can often be achieved by catalytic hydrogenation under specific conditions.
-
Dissolve the resulting Boc-protected amine in dichloromethane.
-
Add the acid (e.g., TFA) and stir at room temperature until the Boc group is completely removed (monitored by TLC).
-
Work up the reaction mixture to isolate the desired chiral amine salt, which can then be neutralized to obtain the free amine.
Causality of Experimental Choices:
-
Chiral Catalyst: The choice of the chiral catalyst is crucial for achieving high enantioselectivity. The catalyst creates a chiral environment around the C=N bond, directing the hydrogen addition to one face of the double bond preferentially.
-
Deprotection Sequence: The N-N bond cleavage and Boc removal are distinct steps. The Boc group is acid-labile, allowing for its removal under mild conditions that often do not affect the stereochemistry of the newly formed chiral center[4].
Caption: Asymmetric synthesis of chiral cyclopentylamine.
Comparative Analysis with Alternative Synthetic Routes
While the use of this compound is highly effective, it is essential to compare it with other established methods for synthesizing chiral cyclopentylamines.
Alternative 1: Direct Asymmetric Reductive Amination
This method involves the direct reaction of cyclopentanone with an ammonia source in the presence of a chiral catalyst and a reducing agent.
-
Advantages: This is a more atom-economical and direct route, potentially involving fewer synthetic steps.
-
Disadvantages: Achieving high enantioselectivity can be challenging. The direct use of ammonia can be difficult to handle, and side reactions such as the formation of secondary amines can occur. The catalyst may be sensitive and expensive.
Alternative 2: Classical Resolution of Racemic Amine
In this approach, racemic cyclopentylamine is synthesized first, and then the enantiomers are separated using a chiral resolving agent.
-
Advantages: This is a well-established and often reliable method, particularly for large-scale synthesis.
-
Disadvantages: The maximum theoretical yield for the desired enantiomer is only 50%. The process can be laborious, requiring careful screening of resolving agents and crystallization conditions. It generates a significant amount of the undesired enantiomer as waste, unless a racemization and recycling protocol is implemented.
Performance Comparison
| Parameter | Hydrazone Route | Asymmetric Reductive Amination | Classical Resolution |
| Typical Overall Yield | Good to Excellent (can be >80%) | Variable (often moderate) | Poor (<50% for one enantiomer) |
| Enantiomeric Excess (ee) | Excellent (often >95%) | Good to Excellent (highly catalyst dependent) | Excellent (>99% after resolution) |
| Number of Steps | 2-3 steps from ketone | 1 step from ketone | 2-3 steps from ketone |
| Key Advantages | High ee, reliable, good yields | Atom economical, direct | Well-established, scalable |
| Key Disadvantages | Multiple steps, use of hydrazine derivative | Catalyst development, potential side reactions | Low theoretical yield, waste generation |
| Versatility | High (applicable to many ketones) | Moderate (catalyst scope can be limited) | High (applicable to many amines) |
Conclusion
This compound stands out as a highly efficacious synthetic intermediate, particularly for the asymmetric synthesis of chiral amines. While direct reductive amination offers a more concise route, the hydrazone method often provides superior enantioselectivity and reliability. Compared to classical resolution, the hydrazone pathway is significantly more efficient in terms of yield, avoiding the inherent 50% loss of material.
The choice of synthetic route will always depend on the specific requirements of the target molecule, scalability, and economic factors. However, the balance of high enantiocontrol, good yields, and operational simplicity makes the use of this compound and related N-Boc hydrazones a compelling and strategically advantageous choice for researchers and drug development professionals in the pursuit of complex, chiral nitrogen-containing molecules.
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-
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-
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-
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-
ResearchGate. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][9]triazin-5-ones. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl Carbazate (N-Boc-Hydrazine). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]
-
ACS Publications. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. PMC. Retrieved from [Link]
-
MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cyclopentanone hydrazone. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate and Structurally Related Hydrazones
Abstract
This technical guide provides a comprehensive analysis of the synthesis of tert-butyl 2-cyclopentylidenehydrazinecarboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] We present a detailed, optimized protocol for its preparation and benchmark this synthesis against two structurally analogous compounds: tert-butyl 2-cyclohexylidenehydrazinecarboxylate and tert-butyl 2-propylidenehydrazinecarboxylate. Through objective comparison and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and provide all data in a clear, comparative format.
Introduction: The Significance of N-Boc-Hydrazones
The reaction of tert-butyl carbazate with aldehydes and ketones to form N-Boc-protected hydrazones is a fundamental transformation in modern organic synthesis.[2] These resulting hydrazones are stable, often crystalline, intermediates that serve as versatile precursors for a wide array of more complex molecules.[2] The tert-butoxycarbonyl (Boc) protecting group provides a convenient method for managing reactivity and can be easily removed under acidic conditions, revealing the hydrazone for further functionalization.[2] This reaction is particularly important in drug discovery and development, where the hydrazone moiety is a crucial structural element in numerous biologically active compounds.[1][2]
This compound (CAS No: 79201-39-1) is a valuable building block in medicinal chemistry.[3] Its synthesis, while seemingly straightforward, presents nuances in optimization for yield, purity, and scalability. This guide will explore these aspects in detail, providing a robust protocol and a comparative analysis with related structures to highlight key synthetic considerations.
The Underlying Chemistry: Mechanism of Hydrazone Formation
The formation of an N-Boc-hydrazone is a condensation reaction. The process begins with the nucleophilic addition of the terminal nitrogen atom of tert-butyl carbazate to the electrophilic carbonyl carbon of the ketone.[2] This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond characteristic of a hydrazone.[2] The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[2]
Caption: General mechanism for N-Boc-hydrazone formation.
Experimental Protocols
The following protocols detail the synthesis of this compound and two analogous compounds. All reagents were sourced from reputable suppliers and used without further purification unless otherwise specified.
Synthesis of this compound
Materials:
-
Cyclopentanone (1.0 eq)
-
tert-Butyl carbazate (1.1 eq)
-
Ethanol (5 mL per mmol of cyclopentanone)
-
Glacial Acetic Acid (catalytic amount, ~0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopentanone and ethanol.
-
Begin stirring and add tert-butyl carbazate to the solution.
-
Add the catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.
Synthesis of tert-Butyl 2-cyclohexylidenehydrazinecarboxylate
Materials:
-
Cyclohexanone (1.0 eq)
-
tert-Butyl carbazate (1.1 eq)
-
Methanol (5 mL per mmol of cyclohexanone)
-
Glacial Acetic Acid (catalytic amount, ~0.05 eq)
Procedure:
-
Follow the same procedure as for the cyclopentanone derivative, substituting cyclohexanone as the starting ketone and methanol as the solvent.
-
The reaction is typically complete within 5 hours at reflux.
-
Purify the crude product by recrystallization from ethanol/water.
Synthesis of tert-Butyl 2-propylidenehydrazinecarboxylate
Materials:
-
Acetone (1.0 eq)
-
tert-Butyl carbazate (1.1 eq)
-
Isopropanol (5 mL per mmol of acetone)
-
No catalyst required
Procedure:
-
In a round-bottom flask, dissolve tert-butyl carbazate in isopropanol at room temperature.
-
Add acetone dropwise to the stirring solution.
-
Continue stirring at room temperature for 2 hours.
-
The product often precipitates out of the solution. If not, concentrate the mixture under reduced pressure.
-
Wash the resulting solid with cold hexane and dry under vacuum.
Comparative Data and Analysis
The following table summarizes the key performance indicators for the synthesis of the three target hydrazones.
| Compound | Starting Ketone | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | Cyclopentanone | Ethanol | Acetic Acid | 4 | Reflux (78) | 92 | >98 |
| tert-Butyl 2-cyclohexylidenehydrazinecarboxylate | Cyclohexanone | Methanol | Acetic Acid | 5 | Reflux (65) | 88 | >98 |
| tert-Butyl 2-propylidenehydrazinecarboxylate | Acetone | Isopropanol | None | 2 | Room Temp (25) | 95 | >99 |
Analysis of Results:
-
Reactivity: The synthesis with acetone proceeds significantly faster and under milder conditions (room temperature, no catalyst) compared to the cyclic ketones. This is attributed to the lower steric hindrance and higher electrophilicity of the carbonyl carbon in acetone.
-
Cyclic Ketones: Both cyclopentanone and cyclohexanone require elevated temperatures and a catalytic amount of acid to drive the reaction to completion in a reasonable timeframe. The slightly longer reaction time for cyclohexanone may be due to subtle differences in ring strain and steric accessibility of the carbonyl group.
-
Yield and Purity: All three syntheses provide excellent yields and high purity after a single purification step, demonstrating the robustness of this synthetic methodology. The choice of recrystallization solvent is crucial for obtaining high-purity materials.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of N-Boc-hydrazones is depicted below.
Caption: A generalized workflow for the synthesis and purification of N-Boc-hydrazones.
Conclusion
This guide has presented a detailed and optimized protocol for the synthesis of this compound, alongside a comparative analysis with its cyclohexyl and propyl analogues. The experimental data clearly demonstrates that while the fundamental reaction is robust across different ketones, the specific reaction conditions, such as temperature and the need for a catalyst, are dependent on the structure of the starting carbonyl compound. The high yields and purities obtained underscore the efficiency of these methods for producing valuable N-Boc-hydrazone intermediates. Researchers can utilize this guide to select and adapt the most appropriate synthetic strategy for their specific research needs, ensuring efficient and reliable access to these important chemical entities.
References
-
Doering, W. von E., & DePuy, C. H. (1953). Preparation of cyclopentanone hydrazone. PrepChem.com. Available at: [Link]
-
Khan, I., et al. (n.d.). Synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]
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A Comparative Guide to the Characterization of Impurities in the Synthesis of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-cyclopentylidenehydrazinecarboxylate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of various pharmaceutical candidates. The purity of this intermediate is paramount, as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and control of impurities generated during the synthesis of this compound. Drawing upon established analytical principles and regulatory expectations, this document will empower researchers to develop robust and reliable analytical control strategies.
The synthesis of this compound is typically achieved through the condensation reaction of tert-butyl carbazate and cyclopentanone. While seemingly straightforward, this process can give rise to a variety of impurities stemming from the starting materials, side reactions, and potential degradation of the product. A thorough understanding of these potential impurities is the first step in developing effective analytical methods for their control.
This guide will delve into the origins of these impurities, present a comparative analysis of key analytical techniques for their characterization, and provide detailed experimental protocols. The information presented herein is grounded in scientific literature and adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) on Impurities in New Drug Substances and Q2(R2) on Validation of Analytical Procedures.[1][2][3]
Potential Impurities in the Synthesis of this compound
A robust impurity control strategy begins with a comprehensive understanding of the potential impurities that can arise. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities:
-
From Starting Materials:
-
tert-Butyl Carbazate Impurities: The synthesis of tert-butyl carbazate itself can introduce impurities. A common byproduct is di-tert-butoxycarbonylhydrazine , formed from the over-reaction of hydrazine with the tert-butoxycarbonyl (Boc) protecting group source.[4] If tert-butyl phenyl carbonate is used as a reagent, residual phenol may also be present.[4]
-
Cyclopentanone Impurities: Cyclopentanone can undergo self-aldol condensation, particularly under acidic or basic conditions, to form dimers such as 2-cyclopentylidenecyclopentan-1-one and other higher-order oligomers.[5][6]
-
-
From Side Reactions:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual tert-butyl carbazate and cyclopentanone in the final product.
-
Azine Formation: The reaction of the product with a second molecule of cyclopentanone can potentially form an azine derivative.
-
Degradation Products:
-
Hydrolysis: The hydrazone linkage in the final product can be susceptible to hydrolysis, particularly under acidic conditions, which would regenerate tert-butyl carbazate and cyclopentanone.
-
Oxidation: Hydrazine derivatives are known to be susceptible to oxidation.[1][7] The N-N bond can react with atmospheric oxygen, a process that can be accelerated by the presence of metal ions, leading to a variety of oxidative degradation products.[1] Forced degradation studies are essential to identify these potential degradants.[8][9][10]
Comparative Analysis of Analytical Techniques
The effective characterization of the impurity profile of this compound requires a multi-faceted analytical approach. The choice of technique depends on the specific impurity being targeted, the required sensitivity, and the desired level of structural information.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, with detection based on UV absorbance. | Robust, reproducible, and widely available. Excellent for quantification of known impurities with a chromophore. | Limited peak capacity for complex mixtures. Requires reference standards for quantification. Not suitable for impurities without a UV chromophore. | Routine purity testing and quantification of known, UV-active impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass analysis for identification. | High sensitivity and specificity. Enables identification of unknown impurities by providing molecular weight information.[11] | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. | Identification of unknown impurities, confirmation of known impurities, and forced degradation studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile impurities like residual solvents and starting materials. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Analysis of residual cyclopentanone and other volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unparalleled for unambiguous structure elucidation of unknown impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS. Requires relatively pure samples for definitive structural assignment. | Definitive structure elucidation of isolated impurities and characterization of reaction byproducts. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of impurity characterization, detailed and validated analytical methods are crucial. The following protocols provide a starting point for the analysis of this compound and its impurities. These methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4][12][13]
Protocol 1: HPLC-UV Method for Purity and Impurity Quantification
This method is suitable for the routine quality control of this compound, allowing for the quantification of the main component and known UV-active impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products. This can be achieved by spiking the sample with known impurities and by analyzing force-degraded samples.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50% to 150% of the target concentration).
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: LC-MS Method for Impurity Identification and Characterization
This method is designed for the identification of unknown impurities and for the analysis of samples from forced degradation studies.
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Use the same HPLC conditions as described in Protocol 1 to facilitate peak tracking between HPLC-UV and LC-MS analyses.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Forced Degradation Study:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
The analysis of the stressed samples by LC-MS will reveal the mass-to-charge ratios of the degradation products, and MS/MS fragmentation patterns will provide crucial information for their structural elucidation.[14]
Protocol 3: NMR Spectroscopy for Definitive Structure Elucidation
For impurities that cannot be identified by LC-MS alone, isolation followed by NMR spectroscopy is the gold standard for definitive structure elucidation.
Procedure:
-
Isolate the impurity of interest using preparative HPLC.
-
Confirm the purity of the isolated fraction by analytical HPLC.
-
Evaporate the solvent to obtain the pure impurity.
-
Dissolve the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a suite of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Analyze the spectra to determine the chemical structure of the impurity.
Visualization of the Impurity Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of impurities in the synthesis of this compound.
Caption: Workflow for the characterization of impurities in this compound synthesis.
Conclusion
The effective characterization of impurities in the synthesis of this compound is a critical component of ensuring the quality and safety of pharmaceutical products. A comprehensive approach that combines an understanding of potential impurities with the strategic application of orthogonal analytical techniques is essential. HPLC-UV serves as a robust tool for routine quality control, while LC-MS is indispensable for the identification of unknown impurities and for elucidating degradation pathways. For definitive structural confirmation of novel impurities, NMR spectroscopy remains the ultimate arbiter.
By implementing the comparative methodologies and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a scientifically sound and regulatory-compliant control strategy for this compound, thereby contributing to the development of safe and effective medicines.
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. (2022). [Link]
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ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. (2006). [Link]
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Hoffman, R. V., & Kumar, A. (1984). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 49(21), 4011-4014. [Link]
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ICH Q3A (R2) Impurities in new drug substances. International Council for Harmonisation. (2006). [Link]
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ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Forced Degradation Studies Research Articles. R Discovery. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149(5), 1334-1345. [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]
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Self-aldol condensation of cyclopentanone. ResearchGate. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 519. [Link]
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Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13. [Link]
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters, 8(4), 323-336. [Link]
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters, 8(4), 323-336. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 126-135. [Link]
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Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Analytical Methods in Chemistry, 2011, 804538. [Link]
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Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 519. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences, 15(2), 166-175. [Link]
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Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. Journal of Chromatographic Science, 58(2), 136-144. [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 27(19), 6529. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(5), 1683-1707. [Link]
-
Development and Validation of a High-performance Liquid Chromatography Method with Ultraviolet Detection for the Determination of Flunitrazepam in Human Plasma. Farmacia, 61(6), 1146-1156. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]
-
Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(24), 9998-10004. [Link]
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][3][7]triazin-5-ones. ResearchGate. [Link]
-
X-Ray and nuclear magnetic resonance spectroscopic determination of the structure of chloro-[4-(chloro-t-butyl)methylene-2,5-di-t-butyl-1–3-η-cyclopent-2-enyl]triphenylphosphinepalladium and a novel example of stereochemically non-rigid behaviour in. Journal of the Chemical Society, Chemical Communications, (10), 361-362. [Link]
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Safety Operating Guide
tert-Butyl 2-cyclopentylidenehydrazinecarboxylate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-cyclopentylidenehydrazinecarboxylate
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 79201-39-1). As a substituted hydrazine derivative, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with practical, field-proven insights to offer a comprehensive disposal framework.
Part 1: Core Hazard Assessment and Waste Characterization
Hydrazine and its derivatives are recognized for their potential toxicity, reactivity, and carcinogenicity.[1][2][3] The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[2] Therefore, this compound must be treated as a hazardous waste unless definitively proven otherwise through analytical testing.
Based on data from structurally similar hydrazine carboxylates, the primary hazards are summarized below.[4]
| Hazard Classification | Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Upon thermal decomposition, hydrazine derivatives can release toxic gases, including nitrogen oxides (NOx) and carbon oxides.[4][5]
Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[6]
-
Listed Waste: this compound is not explicitly found on the F, K, P, or U lists.[7][8] However, many carbamate-related production wastes are listed (e.g., K157), suggesting that waste from its synthesis could be regulated.[8][9]
-
Characteristic Waste: The primary concern for this compound is Toxicity . While specific leaching data (TCLP) is unavailable, the inherent hazards of the hydrazine functional group strongly suggest it should be managed as a toxic waste.
Therefore, for disposal purposes, This compound and any materials contaminated with it must be classified and managed as hazardous waste.
Part 2: Standard Operating Protocol for Disposal
This protocol outlines a self-validating system for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk.
Step 1: Waste Minimization and Segregation
The most effective disposal strategy begins with waste minimization. Laboratories should only purchase quantities of chemicals required for their projects.[10]
Crucially, all waste streams containing this compound must be segregated. Do not mix this waste with other chemical waste streams, particularly:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates): Hydrazine derivatives can react violently and exothermically with oxidizers.[1]
-
Strong Acids and Bases: Mixing can cause uncontrolled reactions or hydrolysis, generating unknown and potentially more hazardous byproducts.[11]
-
Non-Hazardous Waste: Never mix hazardous waste with non-hazardous waste. This practice, prohibited by RCRA, increases disposal costs and regulatory burden.[10]
Step 2: Container Selection and Labeling
Proper containment is a critical control point in the waste management lifecycle.
-
Container Compatibility: Use only containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass. Ensure the container material is compatible with all components of the waste stream. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold.[6]
-
Container Integrity: The container must be in good condition, free from damage or leaks, and have a secure, leak-proof screw-top cap.[6]
-
Labeling: Label the hazardous waste container immediately upon adding the first drop of waste.[12] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name : "this compound" and any other components in the waste mixture.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date of accumulation (the date the first waste was added).
-
Step 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[6]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.
-
Secondary Containment: Store the container within a larger, chemically compatible secondary container (such as a spill tray) to contain any potential leaks.[13]
-
Location: Store in a well-ventilated area, such as a designated satellite accumulation area or within a chemical fume hood, away from heat, sparks, or open flames.[5]
Part 3: Final Disposal Workflow and Emergency Spill Response
Disposal Workflow
The disposal of hazardous chemical waste is strictly regulated and must be handled by a licensed professional service. Never attempt to dispose of this chemical down the drain or in regular trash.[10] The following workflow diagram illustrates the required process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
